5-Bromo-2-fluorophenyl-DL-alanine
Description
BenchChem offers high-quality 5-Bromo-2-fluorophenyl-DL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluorophenyl-DL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c1-5(9(13)14)12-8-4-6(10)2-3-7(8)11/h2-5,12H,1H3,(H,13,14) |
InChI Key |
IIFBSLNRELDZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Beyond the Canonical 20: A Technical Guide to Non-Canonical Amino Acids for Advanced Peptide Modification
Foreword: Redefining the Boundaries of Peptide Science
In the landscape of modern drug discovery and materials science, the limitations of the 20 canonical amino acids have become increasingly apparent. Nature, in its elegance, has provided a foundational alphabet for life, yet the challenges of proteolytic degradation, limited bioavailability, and the need for novel functionalities demand an expansion of this chemical repertoire. This guide serves as an in-depth exploration into the world of non-canonical amino acids (ncAAs), providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful tools for advanced peptide modification. We will delve into the causality behind experimental choices, offering a roadmap for not just the "how," but the "why," empowering you to design and execute robust and innovative peptide engineering strategies.
The Strategic Imperative for Non-Canonical Amino Acids
Peptides composed solely of the 20 canonical amino acids often face significant hurdles in therapeutic development, including rapid degradation by proteases and challenges with cell permeability.[1][2] The incorporation of ncAAs provides a powerful strategy to overcome these limitations and introduce novel functionalities.[2][3] By moving beyond nature's toolkit, we can engineer peptides with enhanced stability, modulated biological activity, and unique chemical properties.[4][5]
The strategic incorporation of ncAAs can confer a multitude of advantages:
-
Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains, such as N-alkylation or the introduction of bulky side chains, can render peptides resistant to enzymatic degradation.[2][6]
-
Conformational Constraint: The use of cyclic or sterically hindered ncAAs can lock a peptide into a specific bioactive conformation, increasing its potency and selectivity for a target receptor.[2][7]
-
Novel Bioorthogonal Reactivity: The introduction of ncAAs with unique chemical handles, such as azides, alkynes, or tetrazines, enables highly specific chemical modifications through bioorthogonal "click" chemistry.[8][9] This allows for the site-specific attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) to improve pharmacokinetic properties.
-
Modulation of Physicochemical Properties: ncAAs can be used to fine-tune the hydrophobicity, solubility, and charge of a peptide, optimizing its drug-like properties.[2]
-
Probing Biological Mechanisms: The incorporation of fluorescent or photo-crosslinking ncAAs provides powerful tools for studying protein-protein interactions and cellular signaling pathways.[8][10]
A Curated Toolkit: Common Non-Canonical Amino Acids and Their Applications
The ever-expanding library of commercially available and synthetically accessible ncAAs offers a diverse range of functionalities. Below is a table summarizing some of the most commonly employed ncAAs in peptide modification.
| Non-Canonical Amino Acid (ncAA) | Structure | Key Properties & Applications |
| N-methylated Amino Acids | e.g., N-methyl-Alanine | Increased proteolytic resistance by blocking backbone amide hydrogen bonding.[2] |
| α,α-disubstituted Amino Acids | e.g., Aib (Aminoisobutyric acid) | Induces helical conformations and enhances proteolytic stability.[2][11] |
| β-Amino Acids | e.g., β-Alanine | Alters backbone structure, leading to different folding patterns and increased stability.[8][11] |
| D-Amino Acids | e.g., D-Alanine | Increases resistance to proteolysis by introducing a non-natural stereochemistry.[8] |
| Ornithine (Orn) | A shorter homolog of lysine, often used in antimicrobial peptides and for lactam bridge formation. | |
| Citrulline (Cit) | An isostere of arginine, used to probe the role of arginine's positive charge in peptide-protein interactions. | |
| Azidohomoalanine (Aha) | Contains an azide group for bioorthogonal click chemistry (copper-catalyzed or strain-promoted alkyne-azide cycloaddition).[12] | |
| Propargylglycine (Pra) | Contains a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). | |
| p-Azido-L-phenylalanine (pAzF) | A photo-crosslinking amino acid that can be activated by UV light to form covalent bonds with interacting proteins.[12] | |
| Acetyl-L-lysine (AcK) | Mimics post-translational acetylation, allowing for the study of its role in protein function and signaling. | |
| Phosphoserine/Threonine/Tyrosine | Allows for the synthesis of peptides containing stable phosphorylation sites for studying kinase signaling. | |
| Homopropargylglycine (Hpg) | An alkyne-containing amino acid for bioorthogonal ligation. |
Methodologies for ncAA Incorporation: A Comparative Overview
The choice of methodology for incorporating ncAAs into a peptide sequence is dictated by several factors, including the desired position of the ncAA, the length of the peptide, and the required scale of production.
Figure 1: A decision-making workflow for incorporating non-canonical amino acids into peptides.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most versatile and widely used method for synthesizing peptides containing ncAAs.[4] The peptide is assembled stepwise on an insoluble resin support, allowing for the incorporation of virtually any chemically synthesized ncAA at any desired position.[13][14]
This protocol outlines the manual synthesis of a short peptide containing an ncAA using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected canonical amino acids
-
Fmoc-protected non-canonical amino acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (canonical or non-canonical) and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Causality Check: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Figure 3: The mechanism of Genetic Code Expansion (GCE) for ncAA incorporation.
Selective Pressure Incorporation (SPI) is a residue-specific method that relies on the use of an auxotrophic host strain that cannot synthesize a particular canonical amino acid. [15][16]When this strain is grown in a medium depleted of the canonical amino acid but supplemented with a structurally similar ncAA, the cell's endogenous aaRS will incorporate the ncAA at all positions where the canonical amino acid would normally occur. [15][17]
Cell-Free Protein Synthesis (CFPS) systems provide an open and controllable environment for the incorporation of ncAAs. [18][19][20]By eliminating the cell wall, CFPS allows for the direct addition of ncAAs, engineered tRNAs, and synthetases to the reaction mixture, enabling high-throughput screening and the incorporation of multiple different ncAAs. [19][20][21]
Case Study: Enhancing the Stability and Activity of an Antimicrobial Peptide
Challenge: A promising antimicrobial peptide (AMP) exhibited potent activity against a range of bacterial pathogens but was rapidly degraded by host proteases, limiting its therapeutic potential.
Strategy: To enhance its proteolytic stability, a D-amino acid was incorporated into the peptide sequence at a position known to be a primary cleavage site for trypsin. D-amino acids are not recognized by most proteases, which are stereospecific for L-amino acids.
Methodology: Solid-phase peptide synthesis was employed to synthesize both the native L-peptide and the modified D-peptide. The use of SPPS allowed for the precise, site-specific incorporation of the D-amino acid.
Results:
| Peptide | Half-life in Human Serum | Minimum Inhibitory Concentration (MIC) |
| Native L-Peptide | < 30 minutes | 4 µg/mL |
| Modified D-Peptide | > 8 hours | 4 µg/mL |
The incorporation of a single D-amino acid resulted in a dramatic increase in the peptide's half-life in human serum, from less than 30 minutes to over 8 hours, without compromising its antimicrobial activity.
Characterization of Modified Peptides: Ensuring Quality and Integrity
Following the synthesis and purification of a peptide containing an ncAA, it is crucial to thoroughly characterize the final product to confirm its identity, purity, and structural integrity. [22][23]
-
Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight of the modified peptide and verifying the successful incorporation of the ncAA. [22][23]Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the modification. [24]* High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the peptide and to separate it from any unreacted starting materials or byproducts. [22][23]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the three-dimensional structure of the modified peptide in solution, confirming that the ncAA has not disrupted its overall fold. [22][23][25]
The Future of Peptide Modification: An Expanding Horizon
The field of non-canonical amino acids is continuously evolving, with the development of new ncAAs, more efficient incorporation methods, and novel applications. [5][26][27]The ability to reprogram the genetic code and synthesize peptides with precisely tailored properties is revolutionizing our approach to drug discovery, materials science, and fundamental biological research. [8]As our understanding of the interplay between peptide structure and function deepens, the strategic incorporation of non-canonical amino acids will undoubtedly play an increasingly pivotal role in the development of next-generation therapeutics and advanced biomaterials.
References
-
A team of researchers has developed a faster, simpler method for creating non-natural amino acids and assemble them into peptides, a breakthrough that could accelerate peptide research and provide new tools for designing drugs. Drug Target Review. Available at: [Link]
-
Antimicrobial Peptides Produced by Selective Pressure Incorporation of Non-canonical Amino Acids. Journal of Visualized Experiments. Available at: [Link]
-
Cell-Free Protein Synthesis. Protocols.io. Available at: [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences. Available at: [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. Available at: [Link]
-
Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains. Methods in Molecular Biology. Available at: [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Advancing peptide synthesis using non-canonical amino acids. News-Medical. Available at: [Link]
-
Genetic Code Expansion. Addgene. Available at: [Link]
-
Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Request PDF on ResearchGate. Available at: [Link]
-
Introduction: “Noncanonical Amino Acids”. Chemical Reviews. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available at: [Link]
-
Incorporation of Noncanonical Amino Acids into Rosetta and Use in Computational Protein-Peptide Interface Design. PLOS ONE. Available at: [Link]
-
Fmoc Amino Acids. CEM Corporation. Available at: [Link]
-
Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. Available at: [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PDF on ResearchGate. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Bioorthogonal Chemistry: Enabling nCAA Protein Labelling. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bioorthogonal Chemistry and Its Applications. ACS Omega. Available at: [Link]
-
The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Available at: [Link]
-
UNCORRECTED MANUSCRIPT. Oxford Academic. Available at: [Link]
-
GCE4All: Making Genetic Code Expansion Accessible. Addgene Blog. Available at: [Link]
-
Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments. Available at: [Link]
-
Fmoc-Amino Acids Manufacturers & Suppliers. Autech. Available at: [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). GenScript. Available at: [Link]
-
Methods for genetic code expansion. A) Residue-specific incorporation... ResearchGate. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available at: [Link]
-
Genetic Code Expansion History and Modern Innovations. Badran Lab. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]
-
Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc. Available at: [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. Available at: [Link]
-
Protective Amino Acid FMOC Series Manufacturers and Suppliers. Fengchen Group. Available at: [Link]
-
Basic principles of the genetic code extension. Royal Society Open Science. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
Peptide Characterisation Supporting Peptide Drug Development. Intertek. Available at: [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]
-
Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. The Australian National University. Available at: [Link]
Sources
- 1. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 13. jpt.com [jpt.com]
- 14. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 15. Antimicrobial Peptides Produced by Selective Pressure Incorporation of Non-canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains | Springer Nature Experiments [experiments.springernature.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ijsra.net [ijsra.net]
- 24. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 25. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. researchgate.net [researchgate.net]
Ortho-Fluorinated Amino Acids in Protein Engineering: A Technical Guide to Backbone Probing and Stability Modulation
Executive Summary
This technical guide addresses the specific application of ortho-fluorinated amino acids (o-F-Phe, o-F-Tyr) in protein engineering. Unlike their widely used para-substituted counterparts, ortho-isomers offer a unique steric and electronic proximity to the protein backbone. This proximity allows for the precise modulation of local pKa values, the introduction of bio-orthogonal "conformational locks" via the gauche effect, and the creation of ultrasensitive 19F NMR probes that report directly on backbone dynamics rather than solvent exposure. This document details the genetic incorporation systems, experimental protocols, and analytical workflows required to deploy these non-canonical amino acids (ncAAs) effectively.
The Physicochemical Basis: Why Ortho?
The strategic selection of ortho-fluorine over meta or para substitution is dictated by three distinct physicochemical phenomena. Understanding these is prerequisite to experimental design.
The "Conformational Lock" (The Gauche Effect)
Fluorine is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), yet highly electronegative. When placed at the ortho position of Phenylalanine or Tyrosine, the C-F bond interacts with the backbone amide or adjacent side chains.
-
Mechanism: The ortho-F prefers a specific rotameric state relative to the backbone to minimize dipole-dipole repulsion or maximize favorable electrostatic interactions (C–F···H–N).
-
Engineering Outcome: This restricts the
and dihedral angles, effectively "locking" a local conformation. This is used to stabilize specific folding intermediates or increase the rigidity of a binding pocket.
pKa Modulation (The Inductive Effect)
In o-fluorotyrosine (o-F-Tyr), the fluorine atom is adjacent to the phenolic hydroxyl group.
-
Mechanism: The strong electron-withdrawing nature of fluorine lowers the pKa of the phenol ring via the inductive effect.
-
Data: While native Tyrosine has a pKa
10.0, o-F-Tyr shifts this to 8.5–9.0, and o,o-difluoro-Tyr can shift it below 7.0. -
Engineering Outcome: This allows the tyrosyl side chain to act as a proton donor/acceptor at physiological pH, enabling "pKa tuning" in enzymatic active sites without disrupting steric packing.
19F NMR Backbone Sensitivity
para-F-Phe probes often project into the solvent, reporting on surface environment. ortho-F-Phe is buried closer to the
-
Engineering Outcome: The chemical shift of o-F-Phe is exquisitely sensitive to backbone conformation (helix vs. sheet transitions) and local packing, making it a superior probe for allosteric changes.
Genetic Incorporation Strategy
While the Methanocaldococcus jannaschii TyrRS (MjTyrRS) system is the gold standard for para-substitutions, the ortho position presents steric clashes with the active site of wild-type synthetases.
The Preferred System: Evolved PylRS
For ortho-substituted phenylalanines, the Pyrrolysyl-tRNA synthetase (PylRS) system from Methanosarcina mazei or Methanosarcina barkeri is often superior due to its large, plasticity-prone active site.
-
Key Variant: PylRS(N346A/C348A) .[1]
-
This specific double mutant opens the substrate binding pocket to accommodate the steric bulk of ortho-substituents (halogen, methyl, or methoxy groups) while maintaining orthogonality to canonical amino acids.
-
Plasmid Architecture: The system typically requires a two-plasmid setup:
-
pEVOL/pULTRA: Carries the evolved PylRS and the orthogonal tRNA
. -
Expression Vector: Carries the Gene of Interest (GOI) with an amber codon (TAG) at the desired site.
-
-
Comparative System Data
| Feature | M. jannaschii TyrRS Variants | M. mazei PylRS (N346A/C348A) |
| Primary Substrate | p-F-Phe, p-Acetyl-Phe | o-F-Phe, o-Cl-Phe, o-Me-Phe |
| Host Compatibility | E. coli only (orthogonal) | E. coli & Mammalian (orthogonal) |
| Fidelity | High (if evolved correctly) | High (promiscuity is largely restricted to ncAAs) |
| Background | Low Phe incorporation | Very Low (does not recognize Phe/Tyr) |
Experimental Protocol: Self-Validating Incorporation
This protocol is designed for E. coli (BL21-DE3) using the PylRS system. It includes mandatory checkpoints to ensure scientific integrity.
Phase 1: Preparation & Transformation
-
Co-transformation: Transform BL21(DE3) cells with the PylRS plasmid (e.g., pEVOL-PylRS-N346A-C348A) and the GOI plasmid (pET-GOI-TAG).
-
Selection: Plate on LB agar with dual antibiotics (e.g., Chloramphenicol + Ampicillin).
-
Pre-culture: Inoculate a single colony into 10 mL non-inducing media (2xYT + antibiotics) overnight.
Phase 2: Expression & Induction (The Critical Step)
Causality: You must add the ncAA before induction to prime the synthetase, but not so early that it is metabolized or pumped out.
-
Inoculation: Dilute overnight culture 1:100 into 500 mL fresh media (Terrific Broth is preferred for higher yields).
-
Growth: Shake at 37°C until OD
reaches 0.6–0.8. -
ncAA Addition: Add o-F-Phe (dissolved in limited NaOH or DMSO) to a final concentration of 1 mM .
-
Note:Ortho-isomers can be less soluble than para. Ensure full dissolution before adding.
-
-
Induction: Wait 15 minutes, then induce with IPTG (0.5 mM).
-
Temperature Shift: Lower temperature to 25°C or 18°C for 16–20 hours.
-
Reasoning: Slower translation kinetics allows the orthogonal tRNA, which is often rate-limiting, to compete effectively with Release Factor 1 (RF1), reducing truncated protein.
-
Phase 3: Purification & QC (The Validation)
-
Purify: Use standard Ni-NTA or affinity chromatography.
-
Validation Checkpoint (Mandatory): Intact Protein Mass Spectrometry (ESI-MS).
-
Success: A single peak corresponding to [MW
- MW + MW ]. -
Failure (Readthrough): Peak at MW
(incorporation of Phe/Gln/Lys). -
Failure (Truncation): Peak corresponding to the protein cut at the TAG site.
-
Workflow Visualization
Genetic Code Expansion Logic
The following diagram illustrates the orthogonal translation pathway required to install ortho-fluorine.
Caption: The orthogonal translation pathway utilizing the PylRS(N346A/C348A) system to incorporate ortho-fluorophenylalanine at a specific UAG amber codon.
19F NMR "Backbone Probe" Pipeline
This workflow describes the application of the incorporated amino acid for structural analysis.
Caption: Analytical workflow for using ortho-fluorine as a sensitive reporter for backbone conformational changes via 19F NMR.
Applications in Drug Discovery & Structural Biology[2][3]
19F NMR Fragment Screening
ortho-F-Phe is particularly powerful for Fragment-Based Drug Discovery (FBDD) .
-
Method: Incorporate o-F-Phe near a putative binding pocket.
-
Advantage: Because the ortho-fluorine is coupled to the backbone, it provides a distinct chemical shift change only when the binding pocket changes shape upon ligand binding. This filters out non-specific surface binding that often plagues para-F-Phe screens.
Probing Allostery
By placing o-F-Phe at hinge regions or domain interfaces, researchers can monitor the equilibrium between "open" and "closed" states. The fluorine signal will often split into two distinct peaks representing the slow-exchange regime between conformations, allowing for the calculation of
References
-
Wang, L., & Schultz, P. G. (2004). Expanding the genetic code. Angewandte Chemie International Edition, 44(1), 34-66. [Link]
-
Wang, Y. S., et al. (2011). Genetic incorporation of seven ortho-substituted phenylalanine derivatives. ACS Chemical Biology.[1][2] (Note: This work establishes the PylRS N346A/C348A mutant).[1] [Link]
-
Prosser, R. S., et al. (2010). Current applications of 19F NMR to studies of protein structure and dynamics. Biochemistry, 49(47), 10127-10141. [Link]
-
Hammill, J. T., et al. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(25), 7714-7715. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33. [Link]
Sources
Precision Engineering of Phenylalanine Scaffolds: The Halogen Bonding Paradigm
The following in-depth technical guide focuses on the strategic implementation of halogen bonding in phenylalanine derivatives.
Executive Summary
This guide addresses the structural and thermodynamic exploitation of Halogen Bonding (XB) within Phenylalanine (Phe) derivatives.[1] Once considered merely hydrophobic bulk, halogenated Phe residues (4-Cl, 4-Br, 4-I-Phe) are now recognized as precision tools for establishing highly directional, specific non-covalent interactions (
Theoretical Framework: The Sigma-Hole Mechanism[2]
To effectively deploy halogenated phenylalanine, one must move beyond the "electronegativity" model and adopt the anisotropy of electron density model.
The Anisotropy of Electron Density
While halogens (Cl, Br, I) are electronegative, their electron density is not distributed spherically.
-
The Equatorial Belt: An accumulation of negative electrostatic potential perpendicular to the
bond axis. -
The Sigma (
) Hole: A region of localized positive electrostatic potential ( ) centered on the extension of the bond.[2]
In Phenylalanine derivatives, the aromatic ring acts as an electron-withdrawing group (EWG), enhancing the polarization of the
Tunability in Phe Derivatives
The strength of the XB interaction correlates directly with the polarizability of the halogen and the electron-withdrawing nature of the scaffold.
| Derivative | Polarizability | XB Donor Strength | Dominant Interaction Mode | |
| 4-Fluoro-Phe | Negligible | Low | None | Dipole / H-Bond Acceptor |
| 4-Chloro-Phe | Weak/Moderate | Moderate | Weak | Hydrophobic / Weak XB |
| 4-Bromo-Phe | Strong | High | Moderate | Directional XB |
| 4-Iodo-Phe | Maximum | Very High | Strong | High-Affinity XB |
Critical Insight: Iodine is the gold standard for engineering affinity. The 4-Iodo-Phe derivative often yields binding enthalpies (
) 2–5 kcal/mol more favorable than the unsubstituted Phe due to the strong-hole interaction with backbone carbonyls or side-chain carboxylates.
Strategic Applications
Medicinal Chemistry: The "Molecular Hinge"
In drug design, replacing a Phenylalanine with 4-Iodo-Phenylalanine can lock a ligand into a specific conformation.
-
Target: Backbone Carbonyl Oxygens (Lewis Bases).[3]
-
Geometry: The interaction is strictly linear (
). Unlike Hydrogen Bonds (HB), which tolerate angular deviation, XB is intolerant to misalignment. This geometric constraint increases specificity. -
Bioisosterism: 4-I-Phe mimics the size of Tyrosine but replaces the H-bond donor (OH) with an XB donor (I), while removing the H-bond acceptor capacity.
Supramolecular Materials: Self-Assembling Hydrogels
Halogenated Fmoc-Phe derivatives (e.g., Fmoc-4-I-Phe) exhibit accelerated fibrillation kinetics compared to their non-halogenated counterparts.
-
Mechanism: The iodine atom creates "sticky" directional contacts between the stacked aromatic sheets of the amyloid-like fibrils.
-
Result: Hydrogels formed from Fmoc-4-I-Phe often display higher storage moduli (
) and lower critical gelation concentrations (CGC) due to the enthalpy gain from intermolecular interactions.
Visualization of Mechanistic Pathways
The following diagram illustrates the decision logic for engineering XB into a Phe scaffold and the resulting molecular behaviors.
Figure 1: Logic flow for engineering halogen bonds in phenylalanine derivatives, linking atomic choice to macroscopic outcome.
Comprehensive Experimental Protocols
To validate the role of XB in your Phe derivative, you must triangulate data from Computation , Thermodynamics , and Structure .
Phase 1: In Silico Validation (DFT)
Before synthesis, confirm the existence and magnitude of the
-
Software: Gaussian, ORCA, or similar DFT package.
-
Method: B3LYP-D3/def2-TZVP (Include dispersion corrections and iodine pseudopotentials).
-
Calculation: Optimize geometry of the 4-X-Phe fragment. Calculate the Electrostatic Potential (ESP) mapped onto the 0.002 a.u. electron density isosurface.[4]
-
Metric: Locate the maximum positive potential (
) on the halogen tip.-
Success Criteria:
for stable binding.
-
Phase 2: Thermodynamic Profiling (ITC)
Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the binding enthalpy (
Protocol:
-
Preparation:
-
Ligand: 4-Iodo-Phe derivative (dissolved in buffer + 5% DMSO to ensure solubility).
-
Protein/Receptor: Dialyzed extensively against the exact same buffer to prevent heat of dilution artifacts.
-
-
Setup:
-
Cell: Protein (
). -
Syringe: Ligand (
). -
Temperature:
(XB is exothermic; higher T reduces signal).
-
-
Execution:
-
Perform 20 injections of
each. -
Spacing: 180 seconds (ensure return to baseline).
-
-
Analysis:
-
Fit to a "One Set of Sites" model.
-
Validation: Compare
of 4-I-Phe vs. Phe (Wild Type). -
Signature: A significantly more negative
(enthalpy gain) accompanied by a slight entropic penalty ( ) due to the strict directional constraint indicates a successful XB.
-
Phase 3: Structural Confirmation (X-Ray Crystallography)
This is the ultimate proof of XB existence.
Refinement Strategy:
-
Data Collection: Collect anomalous dispersion data if using Iodine (measurable anomalous signal at Cu
or specific synchrotron edges). -
Geometric Analysis:
-
Measure distance
. -
Criterion:
(typically for ). -
Measure angle
.[5] -
Criterion:
.
-
-
Control: If the angle is
, the interaction is likely van der Waals packing, not a halogen bond.
Workflow Visualization
Figure 2: Integrated experimental workflow for validating halogen bonding interactions.
References
-
The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation Source: National Institutes of Health (PMC) URL:[Link]
-
Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives Source: Royal Society of Chemistry (Soft Matter) URL:[Link]
-
Application of the Halogen Bond in Protein Systems Source: ACS Publications (Biochemistry) URL:[Link]
-
Halogen Bonding for Rational Drug Design and New Drug Discovery Source: Expert Opinion on Drug Discovery (PubMed) URL:[Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 5-Bromo-2-Fluorophenylalanine
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, enabling the fine-tuning of pharmacological properties such as bioactivity, stability, and receptor affinity.[1] Among the vast array of synthetic amino acids, halogenated derivatives of phenylalanine have garnered significant attention. The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring can induce significant changes in the electronic and steric properties of the amino acid side chain.[2] These modifications can lead to enhanced binding interactions, improved metabolic stability, and can serve as versatile handles for further chemical modifications.[3]
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid 5-bromo-2-fluorophenylalanine. Utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, this protocol is designed for researchers, scientists, and drug development professionals seeking to incorporate this unique building block into their peptide candidates.[4][] The presence of both a bromine and an ortho-fluorine atom on the phenyl ring introduces specific steric and electronic challenges that necessitate an optimized synthesis protocol for efficient and high-fidelity peptide assembly.[6][7]
Core Principles and Strategic Considerations
The successful synthesis of peptides containing 5-bromo-2-fluorophenylalanine hinges on a robust understanding of the principles of Fmoc-SPPS and the judicious selection of reagents and reaction conditions. The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the amino acid, while the ortho-fluoro group, in particular, introduces steric hindrance that can impede coupling efficiency.[6][8]
This protocol emphasizes the use of a high-efficiency coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is well-suited for sterically demanding couplings.[9][10] Furthermore, a "double coupling" strategy is recommended for the incorporation of Fmoc-5-bromo-2-fluorophenylalanine-OH to ensure the reaction proceeds to completion.[7][11]
The overall workflow of the synthesis is depicted in the following diagram:
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Detailed Experimental Protocols
This section outlines the step-by-step methodology for the manual solid-phase synthesis of a peptide containing 5-bromo-2-fluorophenylalanine on a 0.1 mmol scale.
Part 1: Resin Preparation and First Amino Acid Loading
-
Resin Selection: For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a suitable choice due to its acid lability, which allows for cleavage of the peptide from the resin with minimal side-chain deprotection if needed.[12] For C-terminal amides, a Rink amide resin is recommended.[4]
-
Resin Swelling:
-
Place 2-chlorotrityl chloride resin (approximately 150 mg, 1.0-1.6 mmol/g loading) into a solid-phase synthesis vessel.
-
Add anhydrous dichloromethane (DCM, 5 mL) and allow the resin to swell for 30 minutes with gentle agitation.[12]
-
-
First Amino Acid Loading:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 equivalents) in anhydrous DCM (3 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 0.8 mmol, 8 equivalents) to the amino acid solution.
-
Drain the DCM from the swollen resin and add the amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any unreacted sites on the resin, add methanol (1 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin with DCM (3 x 5 mL) and then N,N-dimethylformamide (DMF, 3 x 5 mL).
-
Part 2: Peptide Chain Elongation
The following cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF (3 mL).
-
Add DIPEA (0.8 mmol, 8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative (yellow) result indicates a complete reaction.[13]
-
If the Kaiser test is positive (blue), indicating incomplete coupling, proceed to a second coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Incorporation of Fmoc-5-Bromo-2-Fluorophenylalanine-OH (Double Coupling Protocol):
Due to the steric hindrance from the ortho-fluoro substituent, a double coupling protocol with HATU is strongly recommended to ensure maximal incorporation of 5-bromo-2-fluorophenylalanine.[6][7][9]
-
First Coupling:
-
In a separate vial, dissolve Fmoc-5-bromo-2-fluorophenylalanine-OH (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF (3 mL).
-
Add DIPEA (0.8 mmol, 8 equivalents) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1 hour at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Second Coupling:
-
Repeat the first coupling step with a fresh solution of activated Fmoc-5-bromo-2-fluorophenylalanine-OH.
-
After the second coupling, perform a Kaiser test to confirm completion.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
The logical relationship of the reagents in the coupling step is illustrated below:
Caption: Reagent roles in the amino acid activation and coupling steps.
Part 3: Final Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Resin Preparation:
-
Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen, followed by drying under high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
The choice of cleavage cocktail depends on the amino acid composition of the peptide. For a general-purpose peptide that may contain sensitive residues like Trp, Cys, or Met, a standard cleavage cocktail is recommended.
-
Caution: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive.
-
Recommended Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).[14] This cocktail effectively scavenges the reactive carbocations generated during deprotection, protecting sensitive residues.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a new centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Data Presentation: Reagent Summary
| Step | Reagent | Molar Equivalents (relative to resin loading) |
| First Amino Acid Loading | Fmoc-AA-OH | 4 |
| DIPEA | 8 | |
| Amino Acid Coupling | Fmoc-AA-OH | 4 |
| HATU | 3.9 | |
| DIPEA | 8 | |
| Cleavage (Reagent K) | TFA | 82.5% |
| Water | 5% | |
| Phenol | 5% | |
| Thioanisole | 5% | |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC to pool the fractions containing the pure peptide.
-
-
Analysis:
-
Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Assess the purity of the final product by analytical RP-HPLC.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser test after double coupling of 5-bromo-2-fluorophenylalanine | Severe steric hindrance or peptide aggregation. | Extend the coupling time for each coupling step to 2-4 hours. Consider using a solvent with better solvating properties like N-methylpyrrolidone (NMP) instead of DMF.[6] |
| Low final yield | Incomplete coupling at one or more steps. Incomplete cleavage from the resin. | For future syntheses, consider using a higher excess of the difficult amino acid and coupling reagents. Ensure the cleavage reaction is allowed to proceed for the full recommended time. |
| Presence of deletion sequences in mass spectrum | Incomplete coupling of an amino acid. | Implement the double coupling strategy for all sterically hindered amino acids in the sequence. Consider capping unreacted amines with acetic anhydride after the coupling step.[11] |
| Side products observed in mass spectrum | Incomplete removal of protecting groups or side reactions during cleavage. | Ensure the cleavage cocktail is prepared fresh with high-quality reagents. For peptides containing multiple sensitive residues, consider optimizing the scavenger composition. |
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Bayer, E. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Biotage. Overcoming Aggregation in Solid-phase Peptide Synthesis. Biotage.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
- Mesa Labs. SPPS Tips For Success Handout. Mesa Labs.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- I. J. Al-Masoudi, N., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1095.
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry. BenchChem.
- Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1017-1033.
- AAPPTec.
- Fields, G. B. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Journal of Peptide Science.
- Young, J. D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
- Rehman, S. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10.
- Naito, A., et al. (2015). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. Scientific Reports, 5, 13764.
- BOC Sciences. (2024, May 16).
- AAPPTec. Cleavage Cocktails; Reagent K. AAPPTec.
- Wade, P. A., et al. (1987). Synthesis of ortho-substituted styrenes. The Journal of Organic Chemistry, 52(13), 2846-2850.
- BenchChem. (2025). Technical Support Center: D-Phenylalanine Coupling in SPPS. BenchChem.
- Kent, S. B. H., et al. (2023, December 12). Synthesis of proteins by automated flow chemistry. Science, 382(6675), eadk0989.
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amidetech.com [amidetech.com]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
Suzuki-Miyaura coupling conditions for bromo-phenylalanine amino acids
Application Note: Optimized Suzuki-Miyaura Coupling for Bromo-Phenylalanine Derivatives
Strategic Overview
The incorporation of biaryl moieties into peptide backbones is a critical strategy in drug design to enhance potency, selectivity, and metabolic stability. Bromo-phenylalanine (Br-Phe) serves as the primary chiral scaffold for these modifications. However, subjecting enantiopure amino acids to transition-metal catalysis introduces two critical risks: racemization of the
This guide moves beyond generic coupling conditions, providing a targeted approach for Br-Phe substrates. We prioritize systems that operate under mild thermal stress and utilize bulky, electron-rich phosphine ligands to facilitate oxidative addition without requiring harsh bases that strip
Mechanistic Optimization & Critical Parameters
To achieve high yields (>85%) with >98% enantiomeric excess (ee), three variables must be strictly controlled.
Catalyst Selection: The "Buchwald" Advantage
Traditional catalysts like
-
Ligand: XPhos or SPhos .[1] These bulky biaryl phosphines form monoligated Pd(0) species that are highly active even at
. -
Benefit: The rapid oxidative addition rate of these catalysts outcompetes the background racemization of the amino acid.
Base Selection: The pKa Balance
The base plays a dual role: activating the boronic acid (transmetallation) and potentially deprotonating the
-
Avoid: Strong alkoxides (
, ) and hydroxides ( ) at high temps. -
Preferred:
(Potassium Phosphate) or . These provide sufficient basicity for activation but show reduced kinetic basicity toward the -proton in organic/aqueous biphasic mixtures.
Protecting Group Strategy
-
N-Terminus: Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). Both are stable, but Fmoc requires non-amine bases (avoid piperidine/Et3N during coupling).
-
C-Terminus: Methyl/Ethyl esters preferred for organic solubility. Free acids can be coupled in aqueous media but require careful pH control.
Decision Framework & Workflow
The following logic gate determines the optimal protocol based on your substrate's protecting group status.
Figure 1: Decision tree for selecting the appropriate Suzuki-Miyaura coupling protocol.
Protocol A: High-Fidelity Coupling (Protected Substrates)
Target: Fmoc-4-Br-Phe-OMe or Boc-4-Br-Phe-OMe. Application: Synthesis of unnatural amino acid building blocks for SPPS.
Reagents:
-
Substrate: 1.0 equiv (e.g., Fmoc-4-Br-Phe-OMe)
-
Boronic Acid: 1.2 – 1.5 equiv (Aryl-B(OH)2)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Alternative:
(2 mol%) + XPhos (4 mol%)
-
-
Base:
(0.5 M aqueous solution, 3.0 equiv) -
Solvent: THF or Toluene (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 mmol, 479 mg) and Aryl Boronic Acid (1.5 mmol).
-
Catalyst Addition: Add XPhos Pd G3 (17 mg, 0.02 mmol).
-
Note: If using the precatalyst, air stability allows weighing on the bench, but inert atmosphere is preferred for consistency.
-
-
Solvent/Base: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Inject THF (4 mL) followed by 0.5 M
(6 mL, degassed). -
Reaction: Heat the biphasic mixture to 50°C with vigorous stirring (1000 rpm).
-
Why? Vigorous stirring is crucial to increase the interfacial surface area for phase-transfer of the base.
-
-
Monitoring: Check by HPLC/UPLC at 2 hours. Look for the disappearance of the bromide starting material.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Expected Outcome: >90% Yield, <1% Racemization.
Protocol B: Aqueous Coupling (Unprotected/Free Acid)
Target: Boc-4-Br-Phe-OH or H-4-Br-Phe-OH (Zwitterion). Application: Direct modification of unprotected amino acids or water-soluble peptides.[2][3]
Reagents:
-
Substrate: 1.0 equiv (e.g., Boc-4-Br-Phe-OH)
-
Boronic Acid: 1.5 equiv[4]
-
Catalyst:
(3-5 mol%)-
Why? The dppf ligand is robust, resists oxidation, and functions well in aqueous media.
-
-
Base:
(3.0 equiv) -
Solvent: 1:1 mixture of 1,4-Dioxane and Water .
Step-by-Step Procedure:
-
Dissolution: In a flask, dissolve Substrate (1.0 mmol) and Boronic Acid (1.5 mmol) in Dioxane (5 mL).
-
Base Activation: Add Water (5 mL) containing dissolved
(318 mg, 3.0 mmol). -
Degassing: Sparge the solution with Argon for 10 minutes. Oxygen inhibits the catalytic cycle and promotes phenol byproduct formation.
-
Catalyst: Add
(25-40 mg) quickly under Argon flow. -
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Free acids often require higher temperatures than esters due to solubility and zwitterionic effects.
-
-
Workup (Critical):
-
Cool to RT.
-
Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid).
-
Extract immediately with EtOAc.
-
Caution: Do not acidify too strongly if the Boc group is acid-labile (pH 3 is safe for short durations).
-
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Racemization (>2% ee loss) | Base too strong or Temp too high. | Switch base from |
| Protodeboronation (Ar-H) | Unstable boronic acid. | Use Boronic Esters (BPin) or Potassium Trifluoroborates ( |
| Dehalogenation (Ar-H instead of Ar-Ar) | Hydride source present / slow oxidative addition. | Use bulkier ligands (XPhos, SPhos) to accelerate coupling. Ensure solvent is anhydrous (for Protocol A). |
| Low Conversion | Catalyst poisoning by amine/acid. | Increase catalyst loading to 5 mol%. Ensure efficient degassing (O2 kills active Pd). |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle with a focus on the competing racemization pathway.
Figure 2: Catalytic cycle highlighting the critical 'Base Coordination' step where racemization risks are highest.
References
-
Maes, V., et al. (2015). "Suzuki-Miyaura diversification of amino acids and dipeptides in aqueous media." Organic & Biomolecular Chemistry. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. Link
-
Dumas, A., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[8] Molecules. Link
-
BenchChem Application Notes. (2025). "Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives." Link
Sources
- 1. reddit.com [reddit.com]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
microwave-assisted synthesis of fluorinated peptides
Application Note: Microwave-Assisted Solid-Phase Synthesis of Fluorinated Peptides
Executive Summary
The incorporation of fluorinated amino acids into peptide sequences is a transformative strategy in drug discovery, offering enhanced metabolic stability, increased hydrophobicity, and unique conformational constraints. However, the unique electronic properties (strong inductive effect) and steric demands of fluorine-substituted residues present significant synthetic challenges, including reduced nucleophilicity of the amino group, susceptibility to racemization, and risk of HF elimination.
This guide details a Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) workflow specifically engineered to overcome these barriers. By leveraging precise thermal control and optimized coupling reagents, researchers can achieve high-purity fluorinated peptides with minimal side reactions.
Strategic Considerations: The "Fluorine Effect" in SPPS
Before initiating synthesis, it is critical to categorize your fluorinated building block based on its chemical stability. The "one-size-fits-all" microwave protocol (typically 75°C or 90°C) is dangerous for certain fluorinated residues.
A. Electronic Deactivation (Nucleophilicity)
Fluorine is the most electronegative element. When located near the
-
Implication: Standard coupling times are insufficient. Microwave energy is essential to drive the reaction, but temperature must be balanced against degradation.
B. The Beta-Elimination Trap (Base Sensitivity)
Residues with fluorine on the
-
Implication: Extended exposure to piperidine at high temperatures will destroy the fluorinated residue. Deprotection times must be minimized , and temperature reduced.
C. Steric Hindrance & Racemization
Bulky groups (e.g., pentafluorophenylalanine, Phe(F5)) impose steric clashes similar to Aib. While they require high energy to couple, the electron-withdrawing nature of the ring facilitates proton abstraction at the
-
Implication: Use "racemization-suppressing" additives (Oxyma Pure) and avoid strong bases (like DBU) in the coupling mixture.
Materials & Equipment
-
Resin: Low-loading Rink Amide ProTide or Wang resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation.
-
Coupling Reagents:
-
Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Hindered/Difficult: HATU / DIPEA (use with caution regarding racemization) or COMU .
-
Extremely Hindered:[1]TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate acyl fluorides in situ.
-
-
Solvents: DMF (Standard), NMP (for difficult sequences).
-
Microwave System: Single-mode or multi-mode reactor with fiber-optic temperature control (e.g., CEM Liberty Blue, Biotage Initiator).
Experimental Protocols
Protocol A: Robust Fluorinated Residues
Applicable to: 4-Fluoro-Phe, Pentafluoro-Phe (Phe(F5)), Fluorinated Tryptophans. These residues are chemically stable but sterically demanding.
| Step | Reagent | Conditions (Microwave) | Notes |
| Deprotection | 20% Piperidine in DMF | 75°C, 3 min (Single stage) | Standard deprotection is safe. |
| Wash | DMF | 3 x 30 sec | - |
| Coupling | 5 eq. AA 5 eq.[2] DIC5 eq. Oxyma Pure | 75°C, 5 min | High temp drives completion. Oxyma suppresses racemization better than HOBt. |
| Wash | DMF | 3 x 30 sec | - |
Protocol B: Sensitive/Elimination-Prone Residues
Applicable to:
| Step | Reagent | Conditions (Microwave) | Notes |
| Deprotection | 20% Piperidine + 0.1M HOBt | Room Temp (No MW) 2 x 10 min | HOBt suppresses aspartimide-like side reactions. Avoid Heat. |
| Wash | DMF | 4 x 45 sec | Thorough washing essential to remove base. |
| Coupling | 4 eq. AA 4 eq. COMU 8 eq. DIPEA (or Collidine) | 50°C, 10-15 min | Lower temp prevents racemization. COMU is highly reactive at lower temps. |
| Wash | DMF | 3 x 30 sec | - |
Expert Tip: For extremely hindered amines (e.g., coupling onto a trifluoromethyl amine), use TFFH activation (creates an acyl fluoride) at 50°C for 30 minutes.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for selecting the correct protocol based on the fluorinated amino acid's properties.
Caption: Decision tree for selecting MW-SPPS conditions based on fluorinated amino acid stability.
Troubleshooting & Quality Control
| Observation (LC-MS) | Diagnosis | Corrective Action |
| Mass - 20 Da | HF Elimination. The peptide has lost hydrofluoric acid. | Switch to Protocol B . Ensure deprotection is performed at Room Temp. Reduce base contact time. |
| Double Peaks (Same Mass) | Racemization. The fluorinated residue has epimerized.[3] | Use Oxyma Pure instead of HOBt. Lower coupling temp to 50°C. Use Collidine instead of DIPEA (weaker base). |
| Mass + 12/16 Da | Oxidation. (If Met/Cys present). | Use fresh solvents.[2] Degas with Nitrogen. Add DTT to cleavage cocktail. |
| Incomplete Coupling | Steric Hindrance. | Switch to TFFH activation (Acyl Fluoride method). Double couple at 75°C (if stable). |
References
-
Palasek, S. A., Cox, Z., & Collins, J. M. (2007).[4] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. [Link]
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology (Discusses olefinic/fluorinated non-natural AA incorporation). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Ortho-Fluoro Phenylalanine Coupling
Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. Incorporating unnatural, halogenated amino acids such as ortho-fluoro phenylalanine (2-fluorophenylalanine) introduces complex synthetic bottlenecks. As an Application Scientist, I frequently see researchers struggle with sluggish couplings, sequence truncations, and epimerization when working with this residue.
The core issue is twofold: Steric Shielding and Electronic Deactivation . The fluorine atom at the ortho position restricts the rotational freedom of the side chain, creating a physical barrier around both the carbonyl carbon and the alpha-amine. Furthermore, fluorine's strong inductive electron-withdrawing effect (-I effect) reduces the nucleophilicity of the alpha-amine, making subsequent chain elongation highly inefficient[1].
This guide provides field-proven, self-validating troubleshooting strategies to overcome these specific physicochemical barriers.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: Why is my standard HBTU/DIPEA coupling failing when attaching Fmoc-2-fluoro-Phe-OH? A: Standard aminium/uronium reagents like HBTU generate OBt (benzotriazole) esters. These intermediates are simply not reactive enough to overcome the high activation energy barrier imposed by the ortho-fluoro steric shield[2].
-
The Fix: Switch to reagents that generate highly reactive OAt (7-aza-benzotriazole) esters, such as HATU or PyAOP[3]. The pyridine nitrogen in the OAt leaving group provides anchimeric assistance (a neighboring group effect), which accelerates the nucleophilic attack. For even better solubility and safety, COMU—which generates an Oxyma Pure ester—offers comparable or superior coupling efficiency to HATU and is ideal for microwave-assisted SPPS[4].
Q2: I am experiencing significant epimerization (racemization) during the extended coupling times required for 2-fluorophenylalanine. How can I prevent this? A: Extended coupling times in the presence of strong bases (like DIPEA) promote the formation of an oxazolone intermediate, the primary pathway for racemization. The electron-withdrawing nature of the ortho-fluorine exacerbates this by increasing the acidity of the alpha-proton, making it highly susceptible to base-catalyzed abstraction.
-
The Fix: Replace DIPEA with a less nucleophilic, weaker base such as 2,4,6-trimethylpyridine (TMP, collidine). Additionally, utilizing COMU inherently reduces racemization levels compared to traditional uronium salts[4]. Finally, applying microwave heating (MA-SPPS) drives the reaction to completion in minutes rather than hours, drastically minimizing the time the activated species is exposed to base[2].
Q3: What if HATU or COMU still results in incomplete coupling, especially when coupling onto the sterically hindered amine of a resin-bound 2-fluorophenylalanine? A: Coupling onto a hindered, electron-deficient amine is notoriously difficult. If OAt or Oxyma esters fail, you must reduce the steric bulk of the activated leaving group itself.
-
The Fix: Convert the incoming amino acid into an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[4]. Acyl fluorides are highly reactive and possess an extremely small atomic radius, allowing them to penetrate the steric shield of the resin-bound 2-fluoro-Phe amine where bulkier esters cannot[2].
Part 2: Workflow & Mechanistic Visualizations
Workflow for selecting coupling strategies based on steric hindrance severity.
Acyl fluoride activation pathway for extremely hindered amino acid coupling.
Part 3: Quantitative Data Presentation
Selecting the right reagent is a balance of reactivity, steric penetration, and epimerization control. The table below summarizes the performance metrics of various coupling strategies when applied to hindered unnatural amino acids.
| Coupling Reagent | Reactive Intermediate | Steric Penetration | Epimerization Risk | Recommended Use Case |
| HBTU / PyBOP | OBt ester | Low | Moderate | Standard, unhindered sequence elongation[3]. |
| HATU / PyAOP | OAt ester | High | Moderate-High | Hindered couplings requiring anchimeric assistance[2],[3]. |
| COMU | Oxyma ester | High | Low | Microwave-assisted SPPS; high efficiency with lower racemization[4]. |
| TFFH | Acyl fluoride | Very High | Low | Extremely hindered amines; |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as closed-loop systems. You must validate the success of the coupling before proceeding to the next Fmoc-deprotection step to avoid irreversible sequence deletion.
Protocol A: Microwave-Assisted Double Coupling (COMU/TMP)
Best for coupling Fmoc-2-fluoro-Phe-OH onto a standard resin-bound amine.
-
Resin Solvation: Swell the resin in N-methylpyrrolidone (NMP) for 30 minutes. NMP provides superior solvating properties compared to DMF, preventing peptide aggregation which exacerbates steric hindrance[2].
-
Pre-activation: In a clean vial, dissolve Fmoc-2-fluoro-Phe-OH (4.0 eq relative to resin loading) and COMU (3.9 eq) in NMP. Add TMP (8.0 eq). Allow pre-activation for exactly 2 minutes. Causality note: Using 3.9 eq of COMU ensures no excess uronium salt is present to irreversibly cap the resin-bound amine via guanidinylation[4],[3].
-
Primary Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes[2].
-
Internal Validation (Kaiser Test): Wash the resin thoroughly with NMP and DCM. Perform a Kaiser test.
-
Yellow beads/solution: Coupling is complete. Proceed to Step 6.
-
Blue beads/solution: Free amines remain. Proceed to Step 5.
-
-
Double Coupling: Repeat Steps 2 and 3 using fresh reagents to force the reaction to completion[2].
-
Final Validation (LC-MS): Perform a micro-cleavage on 2 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the exact mass addition (+387 Da for Fmoc-protected, or +165 Da if deprotected) before continuing the synthesis[1].
Protocol B: In Situ Acyl Fluoride Generation via TFFH
Best for coupling the next amino acid ONTO the sterically hindered, deactivated alpha-amine of a resin-bound 2-fluoro-Phe residue.
-
Activation: Dissolve the incoming Fmoc-amino acid (3.0 eq) in anhydrous DCM. Add TFFH (3.0 eq) and DIPEA (6.0 eq)[2].
-
Conversion Check: Stir for 15 minutes at room temperature. Validation: Spot the reaction mixture on a TLC plate or use IR spectroscopy to confirm the disappearance of the carboxylic acid stretch and the appearance of a sharp acyl fluoride C=O stretch (~1840 cm⁻¹).
-
Coupling: Evaporate the DCM under a stream of nitrogen, redissolve the highly reactive acyl fluoride in a minimal volume of DMF, and add it to the deprotected 2-fluoro-Phe-peptide-resin. Allow the reaction to proceed for 2–12 hours[2].
-
Internal Validation: Perform a Chloranil test (if the amine has become secondary due to side reactions) or a standard Kaiser test to validate complete acylation before Fmoc deprotection.
References
1.[4] Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2.[2] Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. 3.[3] MilliporeSigma. Peptide Coupling Reagents Guide. 4.[1] ACS Publications. Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction.
Sources
optimizing yield for cross-coupling on peptide backbones
Technical Support & Troubleshooting Hub
Status: Active Operator: Senior Application Scientist Subject: Optimizing Yield for Suzuki-Miyaura & Sonogashira Coupling on Peptide Backbones
Core Philosophy: The "Triangle of Compatibility"
Before troubleshooting specific failures, you must understand that peptide cross-coupling fails for three interconnected reasons. We call this the Triangle of Compatibility . If you ignore one, your yield drops.
-
Catalyst Survival: Peptides are essentially giant chelating ligands. Thiols (Cys), Imidazoles (His), Thioethers (Met), and free Amines (N-term/Lys) compete with your phosphine ligands for the Palladium center. If the peptide wins, the catalyst dies (forms inactive "Pd-black" aggregates).
-
Conformational Access: Peptides fold. If your halogenated residue (e.g., 4-Iodo-Phe) is buried inside a hydrophobic core or a
-sheet, the bulky catalyst cannot reach the oxidative addition site. -
Solvation Dynamics: The solvents that dissolve peptides (Water, DMSO) often deactivate traditional organic catalysts. The solvents that dissolve catalysts (Toluene, THF) precipitate peptides.
Decision Logic & Workflow
Use this decision matrix to select your initial conditions before starting experimental work.
Figure 1: Strategic decision tree for selecting reaction parameters based on peptide solubility and phase.
Troubleshooting Guide (Q&A)
Issue 1: Catalyst Poisoning & Low Conversion
Q: I am using Pd(PPh3)4 or Pd(OAc)2, and my reaction turns black immediately. Conversion is stuck at <10%.
A: Stop using Pd(PPh3)4. The Cause: Traditional catalysts like Pd(PPh3)4 are coordinatively saturated and slow to initiate. In the "induction period" where they shed ligands to become active Pd(0), the peptide's N-terminus or Histidine residues coordinate the metal, forming irreversible inactive complexes (Pd-black). The Fix:
-
Switch to Pre-Catalysts: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These are "Oxidative Addition Complexes."[1] They do not require reduction; they are primed to react immediately with the aryl halide, beating the peptide to the metal center [1, 5].
-
Mask the Poisons:
-
Cysteine: Must be protected (e.g., Cys(Acm) or Cys(Trt)). Free thiols are fatal to Pd catalysis.
-
N-Terminus: If possible, acetylate the N-terminus before coupling. If the free amine is required, use 5-10 equivalents of catalyst to saturate the "poisoning" sites.
-
Issue 2: Solubility & Aggregation
Q: My peptide precipitates when I add the organic solvent needed for the boronic acid. How do I keep everything in solution?
A: Adopt the "Micellar" or "TFE" approach. The Cause: Peptides hate Toluene; Boronic acids hate water. A simple mix usually crashes one out. The Fix:
-
Micellar Catalysis: Use 2-10% TPGS-750-M or SDS (Sodium Dodecyl Sulfate) in water. These surfactants form nanoreactors. The lipophilic boronic acid and catalyst migrate inside the micelle, while the peptide stays in the aqueous phase, dipping the reactive residue into the micelle interface [2, 3].
-
The Magic Solvent (TFE): Use 2,2,2-Trifluoroethanol (TFE).[2] TFE is unique: it dissolves peptides and organic reagents. Crucially, it disrupts secondary structures (
-helices), unfolding the peptide and exposing the halogenated residue to the catalyst [1].
Issue 3: Proto-dehalogenation
Q: I see the starting material disappearing, but I'm isolating the de-iodinated peptide (Phe instead of I-Phe) rather than the cross-coupled product.
A: Check your temperature and base.
The Cause: This is "Proto-dehalogenation." It happens when the Transmetallation step (transfer of the ring from Boron to Palladium) is slower than
-
Lower Temperature: If running at 60°C, drop to 37-40°C.
-
Increase Boronic Acid: Use 3-5 equivalents of the boronic acid/ester.
-
Switch Base: If using Triethylamine (Et3N), switch to an inorganic base like K3PO4 or Cs2CO3 . Organic amines can act as hydride sources.
Optimized Protocols
Protocol A: Solution-Phase "Micellar" Suzuki-Miyaura
Best for: Water-soluble peptides or late-stage functionalization.
| Component | Reagent | Equivalents | Notes |
| Solvent | 2% TPGS-750-M in Water | N/A | Degassed with Argon |
| Catalyst | sSPhos Pd G3 | 0.05 - 0.1 eq | Water-soluble Buchwald Precatalyst |
| Base | Triethylamine (TEA) | 3.0 eq | Or K3PO4 (if base sensitive) |
| Coupling Partner | Aryl Boronic Acid | 2.0 - 5.0 eq | - |
| Substrate | Halogenated Peptide | 1.0 eq | Conc: 5-10 mM |
Steps:
-
Dissolve peptide in the TPGS-750-M/Water solution.
-
Add Base and Aryl Boronic Acid.
-
Add Catalyst last.
-
Stir vigorously at 35-45°C for 4-16 hours.
-
Purification: Add 10 equivalents of N-Acetylcysteine (NAC) and stir for 30 mins to strip Pd from the peptide. Filter through a 0.2µm filter before HPLC [6].
Protocol B: On-Resin Suzuki-Miyaura
Best for: Hydrophobic peptides or preventing aggregation.
Critical Prerequisite: Use ChemMatrix or Tentagel resin. Standard Polystyrene (PS) resin collapses in the polar solvents required for the boronic acid, halting the reaction.
| Component | Reagent | Equivalents | Notes |
| Solvent | DMF:Water (9:1) | N/A | Degassed. Water helps dissolve base. |
| Catalyst | XPhos Pd G3 | 0.1 - 0.2 eq | High activity, bulky ligand |
| Base | K3PO4 (2M aq.) | 5.0 eq | Inorganic bases preferred on-resin |
| Coupling Partner | Aryl Boronic Acid | 5.0 eq | Excess drives reaction |
Steps:
-
Swell resin in DMF for 30 mins.
-
Dissolve Boronic Acid and Catalyst in DMF. Add to resin.[3]
-
Add aqueous K3PO4.
-
Agitate (do not stir with magnetic bar) at 60°C for 4-6 hours.
-
Wash: DMF (3x), Water (3x), 0.1M Sodium Diethyldithiocarbamate in DMF (3x) (This is a heavy metal scavenger wash), DMF (3x), DCM (3x).
Mechanism Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the destructive peptide coordination.
Figure 2: The "Race" mechanism. The catalyst must undergo Oxidative Addition (Green path) faster than it is chelated by peptide side chains (Red path). This is why G3 precatalysts (fast initiation) are superior.
References
-
Peptide Ligation via Suzuki-Miyaura Cross-Coupling Reaction. Source: 5z.com / J. Org. Chem (2020).[4][5] Context: Establishes K2CO3/SDS/Water as a high-yield system for aqueous coupling. 2
-
Buchwald G3 and G4 Precatalysts. Source: Sigma-Aldrich Technical Guides. Context: Details the stability and activation advantages of G3/G4 precatalysts over traditional Pd sources.
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Source: MDPI (2017). Context: comprehensive review on solid-phase vs solution-phase strategies.[3] 6
-
On-Resin Photochemical Decarboxylative Arylation of Peptides. Source: Organic Letters (2023). Context: Modern on-resin techniques and yield calculations. 7
-
Palladium-mediated arylation of lysine in unprotected peptides. Source: Angew. Chem. Int. Ed. (2017) / ANU Repository. Context: Discusses Buchwald-Hartwig type couplings on side chains. 8
-
Removal of Palladium from Cross-Coupling Reactions. Source: ResearchGate / Reddit ChemPros Consensus. Context: Protocols for using scavengers and N-acetylcysteine to purify peptides. 9
Sources
- 1. Buchwald Catalysts & Ligands [merckmillipore.com]
- 2. 5z.com [5z.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Peptide Ligation via the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hydrophobic Fluorinated Peptides
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming aggregation, solubility limits, and irreversible adsorption in fluorinated peptide workflows.
Introduction: The Fluorine Paradox
Welcome to the technical support hub for fluorinated peptide chemistry. You are likely here because standard RP-HPLC protocols (C18 + ACN/Water) have failed.
Fluorinated amino acids (e.g., hexafluoroleucine, trifluoromethyl-phenylalanine) impart unique properties to peptides: enhanced metabolic stability, altered membrane penetration, and "teflon-like" hydrophobicity. However, these same properties create a purification nightmare. The fluorine atoms induce extreme hydrophobicity and secondary structure aggregation (often
This guide abandons the "try and see" approach in favor of a mechanistic strategy based on solvation thermodynamics and fluorous-specific stationary phases .
Module 1: Solubility & Sample Preparation
The Failure Point: 90% of purification failures occur before injection. If the peptide is aggregated in the vial, it will precipitate on the column frit.
Troubleshooting Guide: Dissolution Strategies
Q: My peptide is insoluble in water, acetonitrile, and even neat DMSO. What now? A: You are encountering "fluorous aggregation." Standard polar aprotic solvents (DMSO) cannot disrupt the hydrophobic fluorous-fluorous interactions. You must use fluorinated alcohols.
-
The Solution: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) . These solvents are strong hydrogen bond donors that disrupt secondary structures (
-sheets) and solvate fluorinated domains.
Q: Can I inject neat HFIP onto my HPLC column? A: No. Neat HFIP is incompatible with many polymeric tubing lines and will cause immediate precipitation when it hits the aqueous mobile phase. You must perform a "solvent swap" or dilution.
Protocol: The "Disaggregation" Dissolution Method
-
Initial Solvation: Dissolve crude peptide in neat HFIP (1–5 mg/mL). Sonicate for 10 mins. The solution should be clear.
-
The Swap (Optional but Recommended): If the peptide is extremely hydrophobic, add the HFIP solution to the HPLC vial, evaporate the HFIP under nitrogen to form a thin film (this breaks pre-existing aggregates), and redissolve in 60% Isopropanol / 40% Water .
-
Direct Injection Method: Dilute the HFIP stock 1:10 with 50% Acetic Acid or Formic Acid . The high acid content maintains solubility during injection.
Visualization: Solubility Decision Matrix
Figure 1: Decision matrix for solubilizing hydrophobic fluorinated peptides prior to injection.
Module 2: Chromatographic Strategy
The Core Issue: On a standard C18 column, fluorinated peptides often exhibit "irreversible adsorption" or elute as broad smears due to the extreme hydrophobicity of the C-F bond.
Stationary Phase Selection
| Column Type | Mechanism | Suitability for Fluorinated Peptides | Recommendation |
| C18 (Alkyl) | Hydrophobic Interaction | Low to Medium. Often too retentive. Leads to peak tailing and yield loss. | Use only for lightly fluorinated peptides (<3 F atoms). |
| C4 (Butyl) | Weak Hydrophobic | High. Lower surface area/hydrophobicity allows elution of "sticky" peptides. | Primary choice for highly hydrophobic sequences. |
| PFP (Pentafluorophenyl) | Excellent. The "Fluorine-Fluorine" interaction provides unique selectivity (orthogonal to C18). | Use for separating fluorinated isomers or if C18 fails. | |
| FluoroFlash® (Perfluorinated) | Fluorous Partitioning | Specific. Separates based strictly on fluorine content. | Essential for "Fluorous Tagging" purification or >20% F-content. |
Q: Why use a PFP column instead of C18?
A: PFP columns contain a fluorinated aromatic ring. They interact with fluorinated analytes via dipole-dipole interactions and
Mobile Phase Engineering
Q: My peptide elutes as a broad hump. Is the column dead? A: Likely not. The peptide is aggregating during the run as the organic modifier increases. The Fix:
-
Elevate Temperature: Run the column at 60°C – 70°C . This kinetically disrupts
-sheets and lowers mobile phase viscosity. -
Switch Modifier: Replace Acetonitrile (ACN) with Isopropanol (IPA) or a 1:1 ACN:IPA mix. IPA is a stronger eluent for hydrophobic species.
-
Buffer Choice: Use 0.1% TFA (Trifluoroacetic acid).[1][2] The
group in TFA acts as an ion-pairing agent that is particularly compatible with fluorinated peptides.
Module 3: Experimental Workflow & Recovery
Q: I see a peak, but my recovery yield is <10%. Where is my peptide? A: It is likely adsorbed to the head of the column or precipitated in the fraction collector.
Protocol: The "Rescue" Wash
If you suspect your peptide is stuck on the column:
-
Disconnect the column from the detector (to avoid clogging the flow cell).
-
Perform a sawtooth gradient wash:
-
Inject TFE (Trifluoroethanol) or 95% IPA .
-
Run 3 cycles of 0%
100% B (where B is 90% IPA/10% HFIP).
-
-
Collect the effluent and analyze by Mass Spec.[3]
Visualization: Purification Workflow
Figure 2: Optimized workflow for hydrophobic fluorinated peptide purification.
FAQ: Advanced Troubleshooting
Q: Can I use "Fluorous Solid Phase Extraction" (F-SPE) for my peptide? A: Yes, if your peptide is heavily fluorinated or has a specific fluorous tag. F-SPE uses a perfluorinated silica gel (e.g., FluoroFlash). You load the sample in a non-fluorous solvent (like MeOH/Water); non-fluorinated impurities wash through. You then elute the fluorinated peptide with a fluorophilic solvent (MeOH/THF or pure MeOH). This is a digital separation (Yes/No) rather than a high-resolution chromatography.
Q: How do I remove HFIP after purification? A: HFIP is volatile but sticky.
-
Rotary evaporate the fractions to a thin film.
-
Redissolve in 50% Acetic Acid/Water.
-
Lyophilize.[1] The acetic acid helps chase off residual HFIP traces.
References
-
Pentafluorophenyl (PFP)
-
Mechanism of Interaction:[4] "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, 2016.
-
Source:
-
-
Solubility of Peptides in Fluorinated Alcohols
-
HFIP/TFE Properties: "The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." Bull. Chem. Soc. Jpn., 2016.[5]
-
Source:
-
-
Fluorous Solid Phase Extraction (F-SPE)
- Application: "Synthetic applications of fluorous solid-phase extraction (F-SPE)." PMC (NIH).
-
Source:
-
Separation of Fluorinated Peptides
- Chromatographic Behavior: "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
-
Source:
Sources
solving aggregation issues in peptides with halogenated residues
Welcome to the Technical Support Center for Peptide Synthesis and Handling. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in modern peptide engineering: the severe aggregation of sequences containing halogenated residues (fluorinated, chlorinated, brominated, and iodinated amino acids).
While halogens are routinely incorporated to enhance metabolic stability, membrane permeability, or target-binding affinity, they fundamentally alter the physicochemical landscape of the peptide. This guide synthesizes field-proven troubleshooting strategies, explaining the mechanistic causality behind aggregation and providing self-validating protocols to ensure your experiments succeed.
PART 1: Diagnostic & Resolution Workflow
Before altering your synthesis or assay conditions, it is critical to identify the exact stage at which the halogenated peptide is aggregating. The workflow below outlines the diagnostic logic and corresponding interventions.
Workflow for diagnosing and resolving aggregation in halogenated peptides.
PART 2: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why do halogenated residues (e.g., -I, -Br, -CF3) trigger such severe peptide aggregation compared to their wild-type counterparts? A: The causality lies in two distinct supramolecular forces introduced by halogens:
-
Halogen Bonding (σ-hole interactions): Heavier halogens like iodine and bromine possess an anisotropic distribution of electron density, creating an electrophilic region (the σ-hole) that forms highly directional, non-covalent bonds with nucleophiles (like backbone carbonyls). For example, iodination of the phenylalanine residue in the DFNKF peptide drastically lowers the minimum gelation concentration (MGC) and promotes the formation of rigid, robust hydrogels[1].
-
The Fluorous Effect: Highly fluorinated residues (e.g., trifluorovaline or pentafluorophenylalanine) are simultaneously hydrophobic and lipophobic. They undergo entropically driven "fluorous-phase separation," forcing the peptide chains to aggressively self-assemble into fluorous-core aggregates to minimize contact with the aqueous solvent[2].
Q2: My peptide aggregates on the resin during Solid-Phase Peptide Synthesis (SPPS), leading to deletion sequences. How can I disrupt this? A: On-resin aggregation occurs when the growing peptide chain folds into intermolecular β-sheets, physically shielding the N-terminal amine from incoming activated amino acids. To overcome this:
-
Solvent Disruption: Incorporate 10% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE) into your coupling solvent. These fluorinated alcohols are powerful hydrogen-bond donors that disrupt β-sheet formation[3].
-
Backbone Protection: Utilize reversible backbone amide-protecting groups, such as the CSY or Mmsb safety-catch protecting groups. By sterically hindering the backbone amides, you eliminate the hydrogen bonding required for β-sheet collapse[3][4].
Q3: How do I rescue a purified halogenated peptide that forms a cloudy suspension or gel in my aqueous assay buffer? A: You must erase the peptide's structural memory. Halogenated peptides often form pre-existing amyloid-like seeds during lyophilization. You cannot simply dissolve them in water. Instead, utilize the HFIP Disaggregation Method (see Protocol 1). HFIP disrupts hydrophobic interactions and stabilizes α-helical intermediates, completely dissolving β-sheet aggregates[5].
Q4: Can I just use a high concentration of DMSO to keep the peptide soluble in my assay? A: No. While DMSO disrupts hydrophobic packing, its effect is highly concentration-dependent and often counterintuitive. At high concentrations, DMSO inhibits aggregation; however, at low concentrations (e.g., when a DMSO stock is diluted into an aqueous buffer), it can actually promote the aggregation and precipitation of hydrophobic/halogenated peptides by altering the dielectric constant of the water[5]. Keep final assay DMSO concentrations strictly ≤ 5% (v/v)[5].
PART 3: Quantitative Data & Solvent Selection
To make informed decisions, refer to the following synthesized data regarding how specific modifications and solvents impact peptide assembly.
| Modification / Solvent | Mechanism of Action | Impact on Peptide Assembly | Recommended Application |
| Iodination (-I) | High polarizability; strong halogen bonding (σ-hole). | Drastically lowers minimum gelation concentration (MGC); forms stiff hydrogels[1][6]. | Use for designing biomaterials; requires strong disaggregants for biological assays. |
| Fluorination (-F / -CF3) | Fluorous-phase separation; altered electrostatics. | Can act as β-sheet breakers (e.g., trifluorovaline) or induce fluorous-core aggregation depending on position[2][7]. | Modulating membrane permeability or preventing native amyloidosis. |
| HFIP (Solvent) | Strong H-bond donor; disrupts β-sheets. | Stabilizes α-helices; completely dissolves pre-existing amyloid seeds[5]. | 100% for monomerization film preparation; 10% as SPPS co-solvent[3][5]. |
| DMSO (Solvent) | Disrupts hydrophobic packing. | Concentration-dependent: inhibits aggregation at high %, but promotes it at low % in aqueous buffers[5]. | Keep final assay concentration ≤ 5% (v/v)[5]. |
| Backbone Protection (e.g., Mmsb) | Steric hindrance of backbone amides. | Prevents intermolecular H-bonding and on-resin β-sheet formation[3][4]. | Synthesizing >15 AA difficult halogenated sequences. |
PART 4: Self-Validating Experimental Protocols
Protocol 1: HFIP-Mediated Disaggregation and Monomerization
This protocol ensures your halogenated peptide begins the experiment in a purely monomeric state, preventing false negatives in biological assays.
-
Preparation: Lyophilize the purified halogenated peptide to a dry powder.
-
Solubilization: Dissolve the peptide in 100% HFIP to a concentration of 1 mg/mL. Causality: HFIP's strong hydrogen-bond donating capacity disrupts intermolecular β-sheet interactions and halogen bonds[5].
-
Incubation: Incubate at room temperature for 30–60 minutes, vortexing occasionally until the solution is completely clear.
-
Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas (or using a SpeedVac) to form a thin, clear peptide film.
-
Self-Validation Step: Visually inspect the film. Opaque white spots indicate incomplete disaggregation; repeat the HFIP treatment if necessary.
-
-
Storage: Store the peptide film at -80°C to prevent spontaneous re-aggregation.
-
Reconstitution: Immediately prior to the assay, reconstitute the film in a small volume of DMSO (max 5% final assay volume), then rapidly dilute with the target aqueous buffer.
-
Self-Validation Step: Perform a Thioflavin T (ThT) fluorescence assay. Introduce 10 µM ThT to an aliquot of your peptide solution. A lack of enhanced emission at 482 nm confirms the absence of β-sheet aggregates[8].
Protocol 2: Optimized SPPS for Halogenated "Difficult Sequences"
This protocol prevents premature chain termination caused by on-resin aggregation.
-
Resin Selection: Use a PEG-based resin (e.g., ChemMatrix) rather than standard polystyrene. PEG resins maximize swelling and solvation of the growing hydrophobic chain[9].
-
Deprotection: Use 20% piperidine in DMF. If aggregation is suspected, utilize a morpholine/DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) cocktail to enhance Fmoc removal kinetics[4].
-
Coupling: Dissolve the halogenated amino acid and coupling reagent (e.g., COMU or HATU) in DMF containing 10% HFIP. Causality: Fluorinated co-solvents disrupt on-resin hydrophobic collapse during the coupling of highly lipophilic halogenated residues[3].
-
Microwave Assistance: Apply microwave irradiation (e.g., 75°C for 5 minutes) during coupling to provide the kinetic energy required to overcome steric hindrance and aggregation[4].
-
Self-Validation Step: After coupling the halogenated residue, perform a micro-cleavage of 5-10 resin beads using TFA/TIPS/Water (95:2.5:2.5). Analyze the supernatant via LC-MS to confirm >95% coupling efficiency before proceeding to the next amino acid.
References
- BenchChem. "Troubleshooting aggregation in peptides containing pyroglutamic acid". BenchChem.
- Halogenation dictates the architecture of amyloid peptide nanostructures. PMC.
- Fluorinated beta-sheet breaker peptides.
- Fluorinated beta-sheet breaker peptides.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- BenchChem.
- Characterization of hydrogels formed by halogenated DFNKF derivatives.
- Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches.
- The CSY-protecting group in the microwave-assisted synthesis of aggreg
- Challenges in Peptide Solubiliz
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00252J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Halogenation dictates the architecture of amyloid peptide nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
19F NMR Chemical Shift & Performance: 2-Fluoro- vs. 4-Fluoro-Phenylalanine
[1][2]
Executive Summary
In protein NMR and drug discovery, 4-fluoro-phenylalanine (4-F-Phe) is the standard probe for monitoring solvent exposure, protein folding, and ligand binding due to its distal position on the aromatic ring, which minimizes steric perturbation while maximizing sensitivity to the local solvent environment.
In contrast, 2-fluoro-phenylalanine (2-F-Phe) is a specialized probe used primarily for two distinct purposes:
-
Probing Backbone Conformation: Its proximity to the peptide backbone (
) makes its chemical shift sensitive to local Ramachandran angles ( ). -
Enhancing Metabolic Stability: The ortho-fluorine substitution sterically and electronically hinders proteolytic cleavage by enzymes like chymotrypsin, making it a preferred building block for peptide therapeutics requiring extended half-lives.
Part 1: Chemical Shift & Electronic Environment[3]
The 19F chemical shift is exquisitely sensitive to the local electrostatic environment and van der Waals packing. While both isotopes resonate in the aromatic fluorine region, their distinct positions on the phenyl ring result in different shielding mechanisms.
Comparative Chemical Shift Data
Values are reported relative to Trichlorofluoromethane (
| Feature | 4-Fluoro-Phenylalanine (4-F-Phe) | 2-Fluoro-Phenylalanine (2-F-Phe) |
| Typical Chemical Shift ( | -115 to -120 ppm | -112 to -118 ppm |
| Shift Sensitivity | Dominated by Solvent Exposure & Packing | Dominated by Backbone Conformation & Sidechain Rotamers |
| Electronic Effect | Para-substitution; minimally perturbs the | Ortho-substitution; inductive effect influences the |
| Ring Flip Dynamics | Fast rotation (symmetric axis). Signals often averaged unless buried. | Hindered rotation. Can resolve distinct rotamers due to steric clash with |
Technical Note: The chemical shift of 4-F-Phe is often used as a "surface sensor." A shift downfield (less negative, e.g., -114 ppm) often indicates burial in a hydrophobic core or van der Waals contact, while a shift upfield (more negative, e.g., -118 ppm) typically indicates solvent exposure. 2-F-Phe shifts are more complex due to the "ortho effect" and proximity to the peptide bond.
Structural Shielding Diagram
The following diagram illustrates the structural difference and the resulting environmental sensitivity of the two probes.
Caption: 2-F-Phe (Red) is proximally coupled to the backbone environment, while 4-F-Phe (Blue) extends into the solvent/binding interface.
Part 2: Performance & Application Guide
Protein Dynamics & Folding (Winner: 4-F-Phe)
-
Mechanism: The symmetry of 4-F-Phe along the
axis allows for rapid ring flipping. This simplifies the NMR spectrum (single peak per residue) unless the protein is in a slow-exchange conformational intermediate. -
Utility: Ideal for monitoring global folding events or ligand binding where you want a clear "binary" shift change without the complication of rotameric splitting.
Peptide Stability & Therapeutics (Winner: 2-F-Phe)
-
Mechanism: Chymotrypsin and other serine proteases cleave peptide bonds at the C-terminus of aromatic residues. The introduction of fluorine at the ortho position (2-F) creates a steric block and alters the electronics of the phenyl ring, preventing the enzyme from effectively docking or processing the substrate.
-
Data Support: Studies have shown that peptides containing 2-F-Phe can exhibit a 5-10x increase in half-life (
) in plasma or chymotrypsin assays compared to wild-type or 4-F-Phe variants.
Relaxation & Line Broadening[9]
-
4-F-Phe: Typically exhibits sharper lines due to unrestricted rotation (longer
). -
2-F-Phe: May exhibit line broadening or peak splitting due to hindered rotation (restricted ring flips) caused by the steric clash between the bulky fluorine atom and the
protons or backbone atoms.
Part 3: Experimental Protocol
Workflow: Site-Specific Labeling & Analysis
This protocol assumes the use of auxotrophic E. coli strains or cell-free synthesis for protein labeling.
Step 1: Sample Preparation
-
Expression System: Use a Phenylalanine auxotroph (e.g., E. coli DL39) to prevent scrambling.
-
Induction: Grow cells in minimal media. At
, add the fluorinated analog (60 mg/L for 4-F-Phe; 2-F-Phe may require higher concentrations, ~80-100 mg/L, due to lower translational efficiency). -
Induce: Add IPTG (1 mM) and harvest after 4-6 hours.
Step 2: NMR Acquisition Parameters
-
Buffer: Phosphate (50 mM, pH 6.5-7.4) or Tris. Avoid high salt if possible to reduce dielectric noise.
-
Standard: Add 10-50
Trifluoroacetic Acid (TFA) as an internal standard ( ppm) or reference externally to (0 ppm). -
Pulse Sequence: Standard 1D 19F with proton decoupling (typically zg or zgdec in Bruker).
-
Excitation Pulse:
(calibrate specifically for 19F). -
Relaxation Delay (D1): 1.0 - 2.0 s (Fluorine
is generally shorter than Proton , but 4-F-Phe can have s). -
Spectral Width: 50-100 ppm is usually sufficient (centered around -115 ppm).
-
Decision Logic: Which Probe to Choose?
Caption: Decision matrix for selecting the optimal fluorinated phenylalanine probe.
References
-
Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
19F NMR Chemical Shifts and Coupling Constants. Source: UC Santa Barbara NMR Facility. URL:[Link]
-
Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy. Source: Australian National University (ANU) Open Research. URL:[Link]
-
Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor. Source: PubMed. URL:[Link]
Halogen Bonding in Drug Design: A Comparative Guide to Brominated vs. Chlorinated Phenylalanine Binding Affinity
Executive Summary
The incorporation of unnatural, halogenated amino acids into peptides and small molecules is a cornerstone strategy in modern rational drug design. By replacing a hydrogen atom on a phenylalanine aromatic ring with a halogen, researchers can exploit highly directional non-covalent interactions—specifically, halogen bonding—to dramatically enhance protein-ligand binding affinity. This guide objectively compares the binding performance of chlorinated phenylalanine (Cl-Phe) versus brominated phenylalanine (Br-Phe), detailing the mechanistic causality behind their differences and providing a self-validating experimental workflow for empirical quantification.
Mechanistic Foundations: The Physics of the σ-Hole
To understand why brominated and chlorinated phenylalanines exhibit different binding affinities, one must examine the quantum mechanical nature of the halogen bond (R–X···Y).
Unlike classical hydrogen bonds, halogen bonds are driven by the σ-hole —a localized region of positive electrostatic potential on the outermost surface of the halogen atom, directly opposite the R–X covalent bond[1]. This electron-deficient region acts as a Lewis acid, forming highly directional electrostatic interactions with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen atoms, or the electron-rich π-systems of aromatic residues)[2].
-
Chlorinated Phenylalanine: Chlorine is highly electronegative and relatively small. While it possesses a σ-hole, the strong pull it exerts on its own electron cloud limits the magnitude of this positive region. Consequently, the halogen bond formed by Cl-Phe is moderately strong, with typical R–Cl···π interaction energies ranging from -2.0 to -2.5 kcal/mol[3].
-
Brominated Phenylalanine: Bromine has a larger atomic radius, greater polarizability, and lower electronegativity than chlorine. This physical configuration results in a significantly more pronounced and highly positive σ-hole[4]. Furthermore, the increased polarizability enhances dispersion forces, which account for 50% to 80% of the attractive energy in these interactions[3]. As a result, Br-Phe forms substantially stronger halogen bonds, with interaction energies reaching up to -3.60 kcal/mol[3].
Comparative Binding Affinity: LAT1 as a Model System
The L-type amino acid transporter 1 (LAT1) serves as an excellent model system for evaluating the binding affinity of halogenated phenylalanines. LAT1 is overexpressed in numerous cancer types, making it a prime target for drug delivery[5].
Recent structure-activity relationship (SAR) studies demonstrate that placing a halogen at the meta position (position 3) of the phenylalanine benzene ring significantly increases LAT1 affinity[5]. The transporter's hydrophobic subpocket robustly interacts with these halogen groups. Crucially, the inhibitory effect on LAT1 correlates directly with the size and polarizability of the halogen group: Fluorine < Chlorine < Bromine < Iodine [5].
Brominated phenylalanine outcompetes its chlorinated counterpart because the bulkier bromine atom not only forms stronger halogen bonds but also achieves a superior steric fit within the hydrophobic subpocket of the target protein, minimizing the free energy of the complex[2][5].
Quantitative Comparison Profile
The following table synthesizes the physicochemical and binding parameters distinguishing chlorinated and brominated phenylalanine derivatives.
| Parameter | 3-Chloro-L-phenylalanine | 3-Bromo-L-phenylalanine | Mechanistic Driver |
| Halogen Atomic Radius | ~175 pm | ~185 pm | Determines the steric fit and desolvation penalty within hydrophobic subpockets. |
| σ-Hole Magnitude ( | Moderate | High | Lower electronegativity of Br limits electron withdrawal from the σ-hole, increasing positive potential[3]. |
| R-X···π Interaction Energy | -2.01 to -2.50 kcal/mol | -2.80 to -3.60 kcal/mol | Increased polarizability of Br enhances vital dispersion forces[3]. |
| Relative LAT1 Affinity | Intermediate | High | Stronger halogen bonding combined with optimal subpocket filling[5]. |
Experimental Methodology: Self-Validating Competitive Uptake Assay
To empirically validate the binding affinity (
Step-by-Step Protocol
-
Cell Preparation & Seeding:
-
Action: Seed LAT1-expressing cells (e.g., human cancer cell lines) in 24-well plates and culture until 80-90% confluent.
-
Causality: A uniform, sub-confluent monolayer ensures consistent surface area exposure to the radioligand, minimizing well-to-well variability.
-
-
Buffer Depletion (Na+-Free Equilibration):
-
Action: Wash cells twice with pre-warmed (
) Na+-free Hank's Balanced Salt Solution (HBSS), where choline chloride replaces sodium chloride. Incubate for 10 minutes. -
Causality: LAT1 is a sodium-independent transporter. Removing extracellular sodium completely abolishes the activity of ubiquitous Na+-dependent amino acid transporters, isolating LAT1 as the sole variable in the system.
-
-
Competitive Uptake Initiation:
-
Action: Add uptake buffer containing a constant concentration of L-[
]leucine (e.g., 1 ) spiked with varying concentrations (0.1 to 1000 ) of the competitor (either 3-Cl-Phe or 3-Br-Phe). Incubate for exactly 1 to 3 minutes. -
Causality: L-[
]leucine is a known high-affinity substrate for LAT1. The short incubation time ensures that measurements are taken during the initial linear phase of transport, preventing intracellular substrate accumulation from altering the concentration gradient.
-
-
Reaction Termination:
-
Action: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold Na+-free HBSS.
-
Causality: The sudden drop in temperature instantly halts transporter conformational changes, "freezing" the intracellular radioligand concentration at the exact time of termination.
-
-
Cell Lysis & Scintillation Counting:
-
Action: Lyse the cells using 0.1 M NaOH for 30 minutes. Neutralize with HCl, mix the lysate with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Causality: NaOH completely solubilizes the lipid bilayer and denatures proteins, releasing 100% of the internalized L-[
]leucine for accurate quantification.
-
-
Data Analysis (
Determination):-
Action: Plot the counts per minute (CPM) against the log concentration of the halogenated phenylalanine. Use non-linear regression to determine the
. Calculate the binding affinity ( ) using the Cheng-Prusoff equation. -
Causality:
is assay-dependent, but converting it to provides an absolute, thermodynamic measurement of binding affinity that can be directly compared between the chlorinated and brominated analogs.
-
Workflow Visualization
Experimental workflow for LAT1 competitive radioligand uptake assay.
References
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
- Strength and Character of R–X···π Interactions Involving Aromatic Amino Acid Sidechains in Protein-Ligand Complexes Derived from Crystal Structures in the Protein D
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology, ACS Public
- Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding?, PMC,
- A QM-AI Approach for the Acceleration of Accurate Assessments of Halogen‑π Interactions by Training Neural Networks, PMC,
Sources
- 1. Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A QM-AI Approach for the Acceleration of Accurate Assessments of Halogen‑π Interactions by Training Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strength and Character of R–X···π Interactions Involving Aromatic Amino Acid Sidechains in Protein-Ligand Complexes Derived from Crystal Structures in the Protein Data Bank | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
Decoding HPLC Retention Time Shifts for Halogenated Amino Acid Derivatives: A Comparative Guide
As a Senior Application Scientist, I frequently observe a common pitfall in analytical laboratories: when standard C18 columns fail to resolve closely related halogenated positional isomers, the default reaction is to simply flatten the mobile phase gradient or switch to a sub-2 µm particle. However, chromatography is fundamentally governed by chemical interactions, not just theoretical plate counts.
The incorporation of halogenated amino acids (fluorinated, chlorinated, brominated, and iodinated derivatives) is a cornerstone of modern peptide and small-molecule drug discovery. Halogenation is strategically utilized to modulate lipophilicity, enhance metabolic stability, and drive target affinity via highly specific halogen bonding[1]. Consequently, accurately predicting and controlling the High-Performance Liquid Chromatography (HPLC) retention time (
This guide objectively compares the chromatographic behavior of halogenated amino acids on standard alkyl (C18) versus fluorinated (PFP) stationary phases, providing the mechanistic causality and self-validating protocols necessary to master these complex separations.
The Mechanistic Basis of Retention Time Shifts
To control retention, we must first understand the causality behind it. When a hydrogen atom on an amino acid side chain (e.g., the phenyl ring of Phenylalanine) is replaced by a halogen, three distinct physicochemical changes occur that dictate chromatographic behavior:
-
Lipophilicity (LogP) Enhancement: Moving down the halogen group (F
Cl Br I), atomic radius and polarizability increase, generally leading to a higher LogP. On a purely hydrophobic column like C18, retention time increases linearly with this lipophilicity trend. -
Dipole Moment Alteration: Halogens are highly electronegative. They pull electron density away from the aromatic ring, creating a strong dipole.
-
Halogen Bonding: Heavier halogens (Cl, Br, I) possess an anisotropic distribution of electron density, creating an electropositive "σ-hole" opposite the covalent bond. This allows them to act as unique Lewis acids (halogen bond donors)[1].
While standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions, they are often "blind" to the subtle dipole and shape differences of halogenated positional isomers (e.g., 2-Fluoro-Phe vs. 4-Fluoro-Phe). To resolve these, we must invoke orthogonal retention mechanisms.
Fig 1. Interaction pathways of halogenated amino acids on C18 versus PFP stationary phases.
Stationary Phase Showdown: C18 vs. PFP
When analyzing halogenated compounds, the Pentafluorophenyl (PFP) stationary phase is the premier alternative to C18[2]. The PFP ligand consists of a phenyl ring substituted with five fluorine atoms. Because fluorine is highly electronegative, the PFP ring is severely electron-deficient, making it a powerful
The "Fluorophilicity" Phenomenon
Research demonstrates that heavily fluorinated compounds exhibit "fluorophilicity"—an affinity for other fluorinated environments. When hydrocarbon eluents (like ethanol or methanol) are used, fluorocarbon columns (like PFP) provide vastly superior separation of fluorinated amino acids from their non-fluorinated counterparts compared to standard H-columns (C18)[3].
The Causality of Eluent Selection
A critical, often overlooked variable in PFP method development is the choice of organic modifier.
-
Acetonitrile (MeCN) contains triple-bonded
-electrons. These electrons actively compete with the analyte for the electron-deficient PFP ring, effectively suppressing the retention mechanism. -
Methanol (MeOH) is a protic solvent lacking
-electrons. Using MeOH allows the and dipole-dipole interactions between the PFP phase and the halogenated amino acid to fully engage, maximizing selectivity.
Fig 2. Impact of organic modifier selection on PFP column retention mechanisms.
Data Synthesis & Comparative Performance
To guide column selection, the following tables summarize the quantitative physicochemical shifts and the comparative performance of C18 versus PFP columns.
Table 1: Physicochemical Properties & Expected Retention Trends
Note: Retention trends are relative to the non-halogenated parent amino acid.
| Amino Acid Derivative | Halogen | Electronegativity (Pauling) | LogP Shift (Relative) | C18 Retention Trend | PFP Retention Trend (in MeOH) |
| Phenylalanine (Phe) | None (H) | 2.20 | Baseline | Baseline | Baseline |
| 4-Fluoro-Phe | F | 3.98 | +0.14 | Slight Increase | Moderate Increase (Dipole) |
| 4-Chloro-Phe | Cl | 3.16 | +0.71 | Moderate Increase | High Increase ( |
| 4-Bromo-Phe | Br | 2.96 | +0.86 | High Increase | Very High Increase (H-Bonding) |
| 4-Iodo-Phe | I | 2.66 | +1.12 | Max Increase | Max Increase |
Table 2: Comparative Performance Matrix (C18 vs. PFP)
| Feature | Standard C18 | Pentafluorophenyl (PFP) |
| Primary Retention Mechanism | Dispersive (Hydrophobic) | Hydrophobic, |
| Halogen Selectivity | Low (Relies strictly on LogP) | High (Specific halogen/dipole interactions) |
| Positional Isomer Resolution | Poor (e.g., 2-F vs 4-F often co-elute) | Excellent (Shape and dipole recognition) |
| Optimal Organic Modifier | Acetonitrile (MeCN) | Methanol (MeOH) |
| Aqueous Compatibility | Requires | 100% Aqueous compatible |
Experimental Design: The Self-Validating Protocol
To objectively evaluate retention shifts, the experimental design must isolate the stationary phase chemistry as the sole variable. The following step-by-step protocol incorporates internal system suitability tests (SST) to ensure the system is self-validating.
Phase 1: System Preparation and Validation
-
System Purge: Flush the HPLC system lines with 50:50 Water:Methanol to remove any residual buffer salts from previous users.
-
Column Installation: Install Column A (C18, 100 x 2.1 mm, 1.7 µm). Equilibrate with 95% Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and 5% Mobile Phase B (0.1% Formic Acid in Methanol) for 10 column volumes (CV).
-
Self-Validation (SST): Inject 1 µL of a System Suitability Mix containing Uracil (as the
void volume marker) and Toluene (as the hydrophobic marker).-
Causality: This proves the fluidics are leak-free, the column bed is intact, and establishes the baseline theoretical plates. Ensure the peak asymmetry factor (
) for Toluene is between 0.9 and 1.2.
-
Phase 2: Sample Preparation
-
Diluent Matching: Dissolve the halogenated amino acid standards (e.g., 2-F-Phe, 3-F-Phe, 4-F-Phe) in 95:5 Water:Methanol to a final concentration of 0.1 mg/mL.
-
Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (fronting or tailing) caused by localized changes in elution strength at the head of the column.
-
Phase 3: Orthogonal Screening Execution
-
C18 Baseline Run: Execute a linear gradient from 5% B to 95% B over 10 minutes. Record the retention times (
) and resolution ( ) between positional isomers. -
PFP Comparison: Switch to Column B (PFP, 100 x 2.1 mm, 1.7 µm). Repeat the equilibration, SST injection, and sample injection under the exact same gradient conditions.
-
Mechanistic Eluent Swap (Crucial Step): Repeat the PFP run, but replace Methanol with Acetonitrile as Mobile Phase B.
-
Analysis: You will observe a dramatic decrease in retention time and loss of isomer resolution for the halogenated species. This validates that
interactions were driving the separation in Methanol, and Acetonitrile successfully suppressed them.
-
Conclusion
Standard C18 columns are excellent general-purpose tools, but they treat halogenated amino acids merely as increasingly greasy molecules. By understanding the underlying physics of electronegativity, dipole moments, and
References
1.3 - nih.gov[3] 2.2 - waters.com[2] 3.1 - researchgate.net[1] 4.4 - acs.org[4]
Sources
validation of chiral purity for 5-Bromo-2-fluorophenyl-DL-alanine
The validation of chiral purity for unnatural, non-proteinogenic amino acids is a critical quality attribute in modern drug development. 5-Bromo-2-fluorophenyl-DL-alanine is a highly specialized halogenated building block. The incorporation of bromine and fluorine onto the phenyl ring drastically alters the molecule's steric bulk, lipophilicity, and electronic distribution. While these properties enhance the proteolytic stability and target binding affinity of peptide therapeutics, they also complicate chromatographic resolution.
The presence of an undesired enantiomer (e.g., a D-isomer impurity in an L-amino acid API) can lead to diastereomeric peptide impurities that are notoriously difficult to separate, potentially causing off-target toxicity. As an Application Scientist, establishing a robust, self-validating analytical method to quantify the enantiomeric excess (ee%) of this compound is paramount.
Mechanistic Challenges in Chiral Resolution
The unique structure of 5-Bromo-2-fluorophenylalanine presents specific chromatographic challenges and opportunities. The highly electronegative fluorine atom induces a strong dipole moment, while the bulky bromine atom creates significant steric hindrance. Depending on the analytical strategy, these features can either be leveraged to enhance chiral recognition or act as a barrier to baseline separation.
Comparative Analysis of Chiral Validation Strategies
To accurately quantify the chiral purity of 5-Bromo-2-fluorophenylalanine, three primary methodologies are typically evaluated:
-
Direct Chiral HPLC (Polysaccharide-based CSPs) : This method utilizes Chiral Stationary Phases (CSPs), such as immobilized amylose or cellulose derivatives. Chiral recognition occurs through transient diastereomeric complexes formed via hydrogen bonding,
interactions (facilitated by the halogenated phenyl ring), and dipole-dipole interactions. It is non-destructive and requires minimal sample preparation . -
Indirect Chiral HPLC (Pre-column Derivatization) : This approach uses Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The reagent reacts with the primary amine of the amino acid to form stable diastereomers. Because diastereomers possess different physicochemical properties, they can be easily separated on standard, highly efficient C18 reversed-phase columns .
-
Chiral Capillary Electrophoresis (CE) : Utilizing chiral selectors like cyclodextrins in the background electrolyte, CE separates enantiomers based on differences in their inclusion complex formation constants. While highly efficient, it often lacks the robust Limit of Detection (LOD) required for trace impurity analysis in pharmaceutical manufacturing.
Quantitative Data Comparison
| Parameter | Direct Chiral HPLC (CSP) | Indirect HPLC (Marfey's Reagent) | Chiral Capillary Electrophoresis |
| Separation Mechanism | Transient diastereomeric complexes | Covalent diastereomer formation | Inclusion complexation |
| Stationary Phase | Polysaccharide (e.g., Chiralpak IC) | Standard Achiral C18 | Fused silica capillary + Cyclodextrin |
| Sensitivity (LOD) | ~0.1% - 0.5% ee | <0.01% ee (Highly Sensitive) | ~0.5% - 1.0% ee |
| Analysis Time | 15 - 30 minutes | 45 mins (including 1h prep) | 10 - 20 minutes |
| Cost per Analysis | High (Expensive CSP columns) | Low (Standard C18 columns) | Low (Minimal solvent/reagent use) |
| Best Use Case | Preparative scale, intact analysis | Trace impurity quantification | High-throughput screening |
Visualizing the Analytical Decision Workflow
Decision workflow for selecting direct vs. indirect chiral purity validation methods.
Self-Validating Experimental Protocols
A method is only as reliable as its controls. The following protocols are designed as self-validating systems, ensuring that causality is understood and artifacts are eliminated.
Protocol 1: Indirect Chiral HPLC via Marfey's Reagent (FDAA)
Causality & Mechanism : This reaction requires slightly alkaline conditions to deprotonate the
Step-by-Step Methodology :
-
Sample Preparation : Dissolve 50 µg of the amino acid sample in 100 µL of LC-MS grade water.
-
Alkaline Activation : Add 20 µL of 1 M NaHCO
. Causality: This establishes an optimal pH of ~8.5, ensuring the amine is deprotonated without degrading the reagent. -
Derivatization : Add 100 µL of 1% (w/v) FDAA in acetone.
-
Incubation : Heat the mixture at 40°C for exactly 1 hour. Causality: Temperatures above 50°C risk artificial racemization of the amino acid, while lower temperatures result in incomplete derivatization, skewing quantitative results.
-
Quenching : Stop the reaction by adding 20 µL of 1 M HCl. Causality: Neutralizing the pH stabilizes the newly formed diastereomeric adducts and prevents further side reactions.
-
Analysis : Dilute with 800 µL of mobile phase (50% aqueous acetonitrile with 0.1% TFA) and inject 10 µL onto a C18 RP-HPLC column monitoring at 340 nm.
-
Self-Validation Control (Critical) : Always run a "Reagent Blank" (substituting the amino acid with water) through steps 1-6. FDAA naturally hydrolyzes to form a byproduct (DNP-L-Ala) that absorbs strongly at 340 nm. The blank ensures this byproduct peak is not misidentified as a trace D-enantiomer impurity.
Mechanistic pathway of Marfey's derivatization converting enantiomers to diastereomers.
Protocol 2: Direct Chiral HPLC using Polysaccharide CSPs
Causality & Mechanism : Direct separation relies on the analyte fitting into the chiral helical cavities of the polysaccharide backbone. For an amphoteric molecule like 5-Bromo-2-fluorophenylalanine, peak tailing is a major issue due to secondary interactions between the carboxylic acid group and residual silanols on the silica support. Adding an acidic modifier (TFA) suppresses the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks .
Step-by-Step Methodology :
-
Sample Preparation : Dissolve 1 mg/mL of the racemic standard in the mobile phase (e.g., Hexane/Isopropanol 80:20 v/v).
-
Column Selection : Install a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate)). Causality: The electron-withdrawing chloro groups on this specific CSP enhance
interactions with the electron-rich halogenated phenyl ring of our target analyte. -
Mobile Phase Optimization : Run an isocratic elution using Hexane/Isopropanol (80:20) containing 0.1% Trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min.
-
Self-Validation Control (Critical) : Inject the racemic standard first to calculate the resolution factor (
). An is strictly required for baseline separation. Only after confirming system suitability and baseline resolution should the "pure" enantiomer batch be injected to quantify the trace enantiomeric excess.
References
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids Source: RSC Advances / Analytical Methods (RSC Publishing) URL:[Link]
-
Marfey's reagent for chiral amino acid analysis: a review Source: Amino Acids (PubMed) URL:[Link]
-
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry Source: Almac Group URL:[Link]
Optimizing Mass Spectrometry Strategies for Brominated Peptide Characterization
This guide provides an in-depth technical comparison of fragmentation modalities for the characterization of brominated peptides, designed for researchers in marine natural products and peptide drug discovery.
A Comparative Guide to Fragmentation Modalities
Executive Summary
Brominated peptides, common in marine cone snail venoms (Conus spp.) and synthetic medicinal chemistry, present a unique analytical challenge.[1] The carbon-bromine (C-Br) bond is energetically labile under standard collision-induced dissociation (CID), often leading to dominant neutral losses that obscure the peptide backbone sequence.
This guide compares standard Collision-Induced Dissociation (CID) against Electron Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD) .[2] We posit that a hybrid approach—utilizing HCD for diagnostic marker generation and ETD for sequence localization—serves as the superior methodology for comprehensive characterization.
Part 1: The Isotopic Signature – The Diagnostic Anchor
Before fragmentation, the presence of bromine is unequivocally identified by its isotopic envelope. Unlike the monotonic decline of carbon isotopes, Bromine possesses two stable isotopes,
-
1 Br atom: Distinct 1:1 doublet separated by 2 Da (
and ). -
2 Br atoms: A 1:2:1 triplet pattern (
, , ). -
Diagnostic Value: This pattern is the primary trigger for data-dependent acquisition (DDA) workflows.
Part 2: Comparative Analysis of Fragmentation Modalities[3]
Collision-Induced Dissociation (CID)
The "Lossy" Scout
Mechanism: Resonant excitation increases the internal vibrational energy of the peptide. The energy distributes rapidly, breaking the weakest bonds first. Performance on Brominated Peptides:
-
The Dehalogenation Problem: The C-Br bond energy (~66 kcal/mol for aryl-Br) is often lower than the peptide amide backbone (~85-100 kcal/mol). Consequently, CID spectra are dominated by the neutral loss of the bromine radical (
, -79/-81 Da) or hydrobromic acid ( , -80/-82 Da). -
Result: The "reporter" (Bromine) is lost from the backbone fragments. The resulting
ions appear as non-brominated species, making it impossible to localize the site of bromination if multiple potential residues (e.g., multiple Tyrosines) exist. -
Best Use Case: Precursor Ion Scanning (detecting the specific neutral loss to flag brominated species).
Higher-Energy Collisional Dissociation (HCD)
The Diagnostic Generator
Mechanism: Beam-type collision in a multipole cell. Higher activation energy and shorter activation time compared to trap CID. Performance:
-
Immonium Ion Generation: HCD effectively shatters side chains, generating intense low-mass immonium ions.
-
Diagnostic Markers:
-
Bromo-Tryptophan: Generates a characteristic doublet at m/z ~237.00 / 239.00 .
-
Bromo-Tyrosine: Generates a characteristic doublet at m/z ~214.00 / 216.00 .
-
-
Mass Defect: These ions are highly "mass deficient" (due to the nuclear packing fraction of Br), allowing them to be easily distinguished from chemical noise or standard peptide fragments using high-resolution MS.[3][4]
Electron Transfer Dissociation (ETD)
The Precision Sequencer
Mechanism: Radical-driven fragmentation.[5] An electron is transferred to the multiply charged peptide, inducing cleavage of the
-
Preservation of Labile Bonds: Unlike CID, ETD is a non-ergodic process; fragmentation occurs faster than energy randomization. This tends to preserve labile side-chain modifications, including the C-Br bond.
-
Localization: ETD yields
and ions that retain the bromine atom. This allows the researcher to pinpoint exactly which residue carries the modification by observing the mass shift in the sequence ladder. -
Limitation: Requires precursor charge states of
for optimal efficiency.
Part 3: Quantitative Data & Characteristic Ions[8][9]
The following table summarizes the key mass spectral features for identifying brominated residues.
| Parameter | Standard CID | HCD (High Energy) | ETD |
| Primary Fragment Type | Immonium Ions (Diagnostic) | ||
| Dominant Neutral Loss | Side chain fragmentation | Minimal / Intact PTM | |
| Bromo-Trp Marker | Not specific | m/z 237.00 / 239.00 | Sequence Ladder |
| Bromo-Tyr Marker | Not specific | m/z 214.00 / 216.00 | Sequence Ladder |
| Localization Confidence | Low (Migration/Loss) | Medium (Diagnostic only) | High (Site-Specific) |
Part 4: Experimental Protocol
Workflow: The "Hybrid-Trigger" Strategy
To maximize coverage, we recommend a decision-tree method on a Tribrid (Orbitrap/Linear Trap) instrument.
-
Survey Scan (MS1): High Resolution (60k or 120k).
-
Selection Filter: Select precursors with Isotopic Pattern matches Br (1:1 doublet) .
-
Branch 1 (Screening): Perform HCD on top N precursors.
-
Check: Presence of m/z 237/239 or 214/216?
-
Result: Confirms presence of Br-amino acid type.
-
-
Branch 2 (Sequencing): Trigger ETD (or EThcD) on the same precursor.
-
Reaction Time: 50-100 ms (dependent on charge density).
-
Result: Generate
ions to map the modification site.
-
Visualization: Fragmentation Pathways[10][11]
Caption: Comparative fragmentation pathways. CID leads to neutral loss (red), obscuring localization. ETD preserves the C-Br bond (green), enabling site-specific mapping.
Part 5: References
-
Craig, A. G., et al. (2002). "Analysis of Bromotryptophan and Hydroxyproline Modifications by High-Resolution, High-Accuracy Precursor Ion Scanning." Analytical Chemistry. Link
-
Syka, J. E., et al. (2004). "Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry." Proceedings of the National Academy of Sciences. Link
-
Molina, H., et al. (2007). "Global proteomic profiling of phosphopeptides using electron transfer dissociation tandem mass spectrometry." Proceedings of the National Academy of Sciences. Link (Cited for ETD preservation mechanism).
-
Matrix Science. "Peptide Fragmentation and Immonium Ions." Mascot Help. Link
Sources
- 1. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of bromotryptophan and hydroxyproline modifications by high-resolution, high-accuracy precursor ion scanning utilizing fragment ions with mass-deficient mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Distinguishing Ortho- and Para-Fluoro Isomers by NMR Spectroscopy
In the realms of pharmaceutical development, agrochemicals, and materials science, the precise structural elucidation of molecules is paramount. A common challenge faced by synthetic chemists is the differentiation of constitutional isomers, such as ortho- and para-substituted fluoroaromatic compounds. While these isomers share the same molecular formula, their distinct physical and chemical properties, arising from the different placement of the fluorine atom, necessitate unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth comparison of various NMR techniques, supported by experimental data, to confidently distinguish between ortho- and para-fluoro isomers.
The Fundamental Toolkit: 1D NMR Spectroscopy
The initial and often most straightforward analysis involves one-dimensional (1D) ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The key to differentiating the isomers lies in the through-bond scalar couplings (J-couplings) between the fluorine nucleus and the neighboring protons and carbons.
¹H NMR Spectroscopy: A First Look at Coupling Patterns
The ¹H NMR spectrum provides immediate clues based on the splitting patterns of the aromatic protons. The magnitude of the coupling constant between a proton and a fluorine atom is dependent on the number of bonds separating them.
-
Ortho-isomer: In an ortho-fluoro-substituted ring, there will be a proton adjacent to the fluorine atom. This results in a three-bond coupling (³JHF), which is typically in the range of 7-11 Hz. This coupling will split the signal of the ortho proton into a doublet. Further couplings to other aromatic protons will create more complex multiplets.
-
Para-isomer: In a para-fluoro-substituted ring, the closest protons are three bonds away (meta to the fluorine). The four-bond coupling (⁴JHF) is significantly smaller, usually around 2-3 Hz. Due to the symmetry in many para-substituted compounds, the aromatic region of the ¹H NMR spectrum can be deceptively simple, often appearing as two doublets or even a singlet in highly symmetric cases.[1]
¹³C NMR Spectroscopy: Leveraging Carbon-Fluorine Couplings
The ¹³C NMR spectrum, particularly a proton-decoupled spectrum, offers a wealth of information through carbon-fluorine couplings.[2]
-
Directly Bonded Carbon (C-F): The one-bond coupling (¹JCF) is very large, typically ranging from -235 to -255 ppm for aromatic C-F bonds. While this large coupling is present in both isomers, the chemical shift of the carbon itself can be indicative of the substitution pattern.
-
Long-Range Couplings: The two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings are also highly informative.
-
In the ortho-isomer , the carbon atom adjacent to the C-F bond will exhibit a significant ²JCF coupling (around 20-25 Hz).
-
In the para-isomer , the carbon atoms ortho to the fluorine will show a ³JCF coupling (typically 7-9 Hz), while the carbon ipso to the other substituent will have a ⁴JCF coupling (around 3-4 Hz). The presence and magnitude of these long-range couplings provide a clear fingerprint for each isomer.[3]
-
¹⁹F NMR Spectroscopy: The Most Direct Probe
Given that ¹⁹F is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct method for analyzing fluorinated compounds.[4][5] The multiplicity of the ¹⁹F signal, arising from couplings to neighboring protons, is often the most unambiguous indicator of the isomer.
-
Ortho-isomer: The fluorine atom is coupled to the adjacent proton (³JHF), resulting in a doublet in the ¹⁹F NMR spectrum (further split by other, smaller couplings).
-
Para-isomer: The fluorine atom is coupled to the two meta protons (⁴JHF), leading to a triplet in the ¹⁹F NMR spectrum.
The wide chemical shift range of ¹⁹F NMR also helps in resolving signals from different fluorine environments in more complex molecules.[6][7]
Comparative Data Analysis: A Head-to-Head Isomer Showdown
To illustrate these principles, let's consider the expected NMR data for a model compound, fluorotoluene.
| NMR Parameter | Ortho-Fluorotoluene | Para-Fluorotoluene | Key Differentiating Feature |
| ¹H NMR | Complex multiplet for proton ortho to F due to large ³JHF (~8 Hz) | Simpler spectrum, often two doublets, with smaller ⁴JHF (~2 Hz) | Magnitude of H-F coupling and overall spectral complexity |
| ¹³C NMR | Presence of a large ²JCF (~22 Hz) on the carbon bearing the methyl group | Absence of a large ²JCF; presence of ³JCF (~8 Hz) and ⁴JCF (~3 Hz) | Pattern of long-range C-F couplings |
| ¹⁹F NMR | Doublet of multiplets (major coupling is ³JHF) | Triplet | Multiplicity of the ¹⁹F signal |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other substituents on the aromatic ring.
Advanced Techniques for Unambiguous Confirmation: Beyond 1D NMR
While 1D NMR is often sufficient, in cases of spectral overlap or ambiguity, two-dimensional (2D) NMR techniques provide definitive structural confirmation.
2D Correlation Spectroscopy (COSY, HSQC, HMBC): Mapping the Connectivity Network
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to trace the connectivity of the protons around the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the C-H attachments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, in the ortho-isomer, a correlation between the methyl protons and the fluorine-bearing carbon would be expected, which would be absent in the para-isomer.[8]
The Decisive Experiment: Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that is observed between nuclei that are close in proximity (< 5 Å), regardless of whether they are connected through bonds.[9][10] This makes NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), the ultimate tool for distinguishing ortho and para isomers.[11][12]
-
Ortho-isomer: A clear NOE correlation will be observed between the fluorine atom (or the proton ortho to the fluorine) and the protons of the adjacent substituent. For example, in ortho-fluorotoluene, an NOE would be seen between the fluorine and the methyl protons.
-
Para-isomer: Due to the large distance between the fluorine atom and the para-substituent, no such NOE correlation will be observed.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified isomeric mixture or isolated isomer and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[13]
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Degassing (Optional but Recommended for NOE): For high-quality NOE experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be done by several freeze-pump-thaw cycles.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.[14]
-
¹H NMR: Acquire a standard 1D proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a 1D fluorine spectrum. If the spectrometer is not equipped with a dedicated fluorine probe, it may be necessary to use a broadband probe tuned to the ¹⁹F frequency.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time will be required.
-
2D NMR (if necessary):
-
COSY: Use standard pulse programs.
-
HSQC/HMBC: Use standard pulse programs optimized for typical one-bond and long-range C-H coupling constants.
-
NOESY/ROESY: Use a standard pulse program with a mixing time appropriate for small molecules (typically 300-800 ms).
-
Data Analysis Workflow
Conclusion
The differentiation of ortho- and para-fluoro isomers is a critical step in chemical research and development. NMR spectroscopy provides a robust and multifaceted approach to this challenge. While 1D ¹H, ¹³C, and ¹⁹F NMR often provide sufficient information through the analysis of characteristic chemical shifts and coupling constants, 2D techniques, particularly NOE spectroscopy, offer an irrefutable method for unambiguous structure determination. By following a logical workflow of data acquisition and analysis, researchers can confidently assign the correct isomeric structure, ensuring the integrity of their scientific findings.
References
-
PubMed. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Fluorine NMR. Retrieved from [Link]
-
ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
MDPI. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
The Scientist. (2024). Expert Advice: Performing and analyzing nuclear magnetic resonance experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Retrieved from [Link]
-
University of Georgia. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2014). Orientational Order of Two Fluoro- and Isothiocyanate-Substituted Nematogens by Combination of 13C NMR Spectroscopy and DFT Calculations. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
MDPI. (2023). Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]
-
Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. Retrieved from [Link]
-
University of Cambridge. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). J-Coupling. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures for the fluorophenol and fluoroaniline isomers used in this study. Retrieved from [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
CONICET. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). The type of H-NMR spectra observed for S=PF2H and other inorganic molecules similar to this. Retrieved from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
University of East Anglia. (n.d.). FLOURINE COUPLING CONSTANTS. Retrieved from [Link]
-
University of Ottawa. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. ricerca.sns.it [ricerca.sns.it]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. dovepress.com [dovepress.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. Expert Advice: Performing and analyzing nuclear magnetic resonance experiments | Drug Discovery News [drugdiscoverynews.com]
Biological Activity Comparison: L- vs DL-5-bromo-2-fluorophenylalanine in Protein Engineering
Executive Summary
The incorporation of unnatural amino acids (UAAs) into proteins via genetic code expansion (GCE) has revolutionized drug discovery, structural biology, and biophysics. Among the most versatile UAAs is 5-bromo-2-fluorophenylalanine (5-Br-2-F-Phe) . This dual-probe UAA leverages a fluorine-19 (
However, a critical decision in experimental design is the selection of the UAA's stereochemistry. While the DL-racemate (CAS 439587-18-5) is highly cost-effective for solid-phase peptide synthesis (SPPS), biological translation machinery is fundamentally chiral. This guide objectively compares the biological activity, incorporation efficiency, and mechanistic behavior of the enantiopure L-isomer (CAS 1270266-32-4) versus the DL-racemate, providing researchers with the causality behind experimental choices and self-validating protocols for successful protein engineering.
Mechanistic Causality: The Chiral Filter of Translation
To understand why the L-isomer vastly outperforms the DL-racemate in in vivo applications, we must examine the biological translation apparatus as a series of strict chiral filters.
-
Aminoacyl-tRNA Synthetase (aaRS) Specificity: Orthogonal translation systems rely on engineered aaRS enzymes (e.g., mutant Methanocaldococcus jannaschii TyrRS) to ligate the UAA to a suppressor tRNA. The active site of these enzymes is evolutionarily optimized for L-
-amino acids. When a DL-racemate is introduced, the D-isomer acts as a competitive inhibitor, occupying the binding pocket without undergoing adenylation, thereby reducing the overall of the system . -
EF-Tu and Ribosomal Rejection: Even if a D-amino acid is erroneously charged onto a tRNA, the elongation factor Tu (EF-Tu) exhibits poor binding affinity for D-aa-tRNAs. Furthermore, the ribosomal A-site sterically clashes with the opposite chirality, forcefully rejecting the D-isomer and leading to premature translation termination .
-
Metabolic Toxicity: Unincorporated D-amino acids from the racemic mixture accumulate in the cytoplasm. In expression hosts like E. coli or mammalian cells, this accumulation triggers osmotic stress and metabolic toxicity, significantly lowering overall protein yields .
Quantitative Biological Activity Comparison
The following table summarizes the quantitative and mechanistic differences between the two forms when used in biological assays.
| Parameter | L-5-Bromo-2-fluorophenylalanine | DL-5-Bromo-2-fluorophenylalanine | Mechanistic Impact |
| Stereochemistry | Enantiopure (100% L-isomer) | Racemic (50% L, 50% D) | Dictates compatibility with the ribosomal A-site. |
| CAS Number | 1270266-32-4 | 439587-18-5 | Crucial for procurement and reproducibility. |
| Bioavailability | 100% active substrate | 50% active substrate | DL requires 2x concentration to match L-isomer efficacy. |
| aaRS Binding | High affinity, rapid acylation | Competitive inhibition by D-isomer | D-isomer occupies the aaRS pocket without being charged, lowering overall turnover. |
| Cellular Toxicity | Low (metabolically inert) | Moderate to High | Unincorporated D-isomers accumulate, causing cellular stress. |
| Primary Application | In vivo genetic code expansion | Chemical peptide synthesis | DL is cost-effective for chemical synthesis where chiral resolution occurs post-synthesis. |
Chiral Sorting Workflow
The diagram below illustrates the logical flow and biological filtering mechanisms that dictate why the L-isomer is successfully incorporated while the D-isomer becomes a metabolic dead-end.
Workflow of chiral sorting during genetic code expansion, highlighting D-isomer rejection.
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By utilizing a fluorescent reporter and mass spectrometry, the experimental design inherently confirms its own success and rules out false positives.
Protocol 1: Site-Specific Incorporation via Amber Suppression
This protocol uses a GFP-TAG reporter. Self-Validation: Fluorescence only occurs if the UAA is successfully incorporated, bypassing the stop codon. A lack of fluorescence immediately indicates translation termination.
-
Step 1: Plasmid Co-transformation. Transform E. coli BL21(DE3) with pEvol-aaRS (encoding the orthogonal synthetase) and pET-GFP-Y151TAG (encoding the reporter).
-
Causality: This two-plasmid system separates the translation machinery from the target gene, allowing independent induction tuning to prevent premature truncation before the UAA pool is established.
-
-
Step 2: Culture and UAA Supplementation. Grow cells in LB medium to an OD
of 0.6. Add 1 mM L-5-Br-2-F-Phe (If forced to use the DL-racemate, add 2 mM).-
Causality: The L-isomer is directly bioavailable. Doubling the DL-racemate concentration mathematically matches the active enantiomer concentration, but risks triggering osmotic stress and competitive inhibition at the aaRS active site.
-
-
Step 3: Dual Induction. Add 1 mM IPTG and 0.2% arabinose. Incubate at 25°C for 16 hours.
-
Causality: IPTG induces the T7 promoter for the GFP-TAG transcript, while arabinose induces the pBAD promoter for the aaRS. Dual induction ensures the orthogonal tRNA is fully charged before the ribosome encounters the TAG codon.
-
-
Step 4: Validation via Fluorescence. Harvest cells and measure GFP fluorescence (Ex 488 nm / Em 509 nm).
Protocol 2: Structural Probing & Validation via NMR and Intact Mass
Self-Validation: Intact mass confirms the exact atomic substitution, while NMR confirms the local folding environment.
-
Step 1: Protein Purification & Buffer Exchange. Purify the GFP-UAA mutant via Ni-NTA affinity chromatography. Dialyze extensively into 50 mM Phosphate buffer, pH 7.4, containing 10% D
O.-
Causality: D
O is strictly required to provide a lock signal for the NMR spectrometer. Phosphate buffer is chosen because it lacks endogenous fluorine, ensuring zero background noise.
-
-
Step 2: Intact Mass Spectrometry. Analyze the purified protein via ESI-TOF MS.
-
Causality: The mass shift corresponding to the replacement of Tyrosine with 5-Br-2-F-Phe (+114.9 Da) confirms incorporation and proves the absence of misincorporation of natural amino acids (e.g., endogenous phenylalanine) .
-
-
Step 3:
NMR Acquisition. Acquire spectra at 470 MHz (for ) using a fluorine-optimized cryoprobe.-
Causality: Because biological systems lack endogenous fluorine, the single
peak detected is unambiguously derived from the L-isomer incorporated at position 151.
-
Conclusion & Recommendations
For biological applications—specifically in vivo genetic code expansion, cellular assays, and recombinant protein expression—the L-isomer of 5-bromo-2-fluorophenylalanine is strictly required . The use of the DL-racemate introduces severe mechanistic bottlenecks, including competitive inhibition of the aminoacyl-tRNA synthetase, ribosomal rejection, and cellular toxicity.
While the DL-racemate remains a viable, cost-effective building block for in vitro solid-phase peptide synthesis (where chiral resolution or specific coupling reagents can bypass biological filters), researchers conducting protein engineering must procure the enantiopure L-isomer to ensure high yields, robust signal-to-noise ratios in NMR, and reproducible biological activity.
References
-
Reprogramming natural proteins using unnatural amino acids. RSC Advances (2021). URL:[Link]
-
Initiating translation with D-amino acids. RNA (2008). URL:[Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology (2020). URL:[Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry (2020). URL:[Link]
Comparative Crystallographic Guide: 2-Fluoro-Phenylalanine vs. Native Variants in Peptide Engineering
Executive Summary
The incorporation of 2-fluoro-phenylalanine (2-F-Phe) into peptide backbones is a precision engineering strategy used to modulate pharmacokinetics and structural rigidity without abolishing the native hydrophobic profile of Phenylalanine (Phe). Unlike its para-substituted counterpart (4-F-Phe), which is often used to tune
This guide objectively compares 2-F-Phe against native Phe and 4-F-Phe, providing a validated crystallographic workflow to visualize these structural perturbations.
Scientific Foundation: The "Ortho" Effect
To effectively utilize 2-F-Phe, one must understand the causality behind its behavior in a crystal lattice.
Electronic and Steric Profile
Fluorine is a bioisostere of hydrogen but possesses high electronegativity (3.98 Pauling) and a slightly larger van der Waals radius (1.47 Å vs. 1.20 Å for H).
-
Dipole Orientation: In 2-F-Phe, the C-F bond creates a localized dipole moment aligned differently than in 4-F-Phe. This alters the quadrupole moment of the aromatic ring, reducing the electron density of the
-cloud and weakening cation- interactions compared to native Phe. -
Conformational Locking: The fluorine atom at the ortho position introduces steric friction against the peptide backbone (specifically the carbonyl oxygen or amide nitrogen). This restricts the
and dihedral angles, effectively reducing the entropic penalty of folding and facilitating crystallization.
The "Polar Hydrophobicity" Paradox
While fluorine is hydrophobic, the C-F bond is polarizable. In crystal structures, 2-F-Phe is unique in its ability to accept weak hydrogen bonds (C-F···H-N) or form orthogonal multipolar interactions that native Phe cannot support. This often leads to tighter crystal packing and higher melting temperatures (
Comparative Analysis: Native vs. Fluorinated Variants[1][2]
The following table synthesizes experimental data regarding stability, assembly, and crystallographic behavior.
| Feature | Native Phenylalanine (Phe) | 2-Fluoro-Phenylalanine (2-F-Phe) | 4-Fluoro-Phenylalanine (4-F-Phe) |
| Electronic Nature | Electron-rich aromatic ring; strong cation- | Electron-deficient; localized dipole at ortho; weak H-bond acceptor. | Electron-deficient; symmetric dipole; enhanced face-to-face stacking. |
| Proteolytic Stability | Low (Rapid degradation by Chymotrypsin). | High (Steric/electronic blockade of enzyme active site). | Moderate (Slight improvement over native). |
| Crystal Packing | T-shaped (edge-to-face) stacking dominates. | Altered symmetry; often promotes parallel sheets or zippers due to dipole alignment. | Tends to retain native packing but with tighter inter-ring distances. |
| Self-Assembly | Forms nanotubes (e.g., FF dipeptides).[1][2] | Morphology Shift: Often forms flat sheets or twisted fibrils due to steric zipper changes. | Retains nanotube morphology; increases assembly kinetics. |
| Crystallization Utility | Baseline reference. | Conformational Locking: Reduces flexibility to aid lattice formation. | Phasing Aid: Negligible anomalous signal, but useful for 19F-NMR screening. |
Experimental Protocol: Crystallographic Workflow
This protocol addresses the specific challenges of handling fluorinated peptides, particularly their altered solubility and crystallization kinetics.
Phase 1: Synthesis & Purification (Self-Validating)
-
Reagent: Use Fmoc-2-fluoro-L-phenylalanine (commercially available, >99% purity).
-
Coupling: Standard HBTU/DIPEA protocols work, but extend coupling times by 10-15% due to the slight electron-withdrawing effect of the fluorine on the nucleophilicity of the amino group during deprotection cycles.
-
Validation: High-Resolution Mass Spectrometry (HRMS) is non-negotiable. The mass shift is +18 Da (H
F).-
Check: If mass is +20 Da, suspect HF adducts (rare, but possible in harsh cleavage).
-
Phase 2: Solubility & Pre-Crystallization
Fluorinated peptides often exhibit "aggregative solubility"—they appear dissolved but form soluble oligomers that hinder nucleation.
-
Disaggregation: Dissolve lyophilized peptide in 100% Hexafluoroisopropanol (HFIP) to disrupt pre-formed aggregates.
-
Lyophilization: Re-lyophilize to remove HFIP.
-
Solubilization: Dissolve in minimal DMSO or TFE (Trifluoroethanol) before adding to the aqueous buffer.
Phase 3: Crystallization Screening (Vapor Diffusion)
-
Method: Hanging Drop Vapor Diffusion.
-
Drop Ratio: 1:1 (Peptide : Reservoir).
-
Concentration: 5–10 mg/mL.
-
Reservoir Solutions (The "Fluorine Screen"):
-
Condition A (Polar): 0.1 M HEPES pH 7.5, 20% PEG 3350. (Tests H-bonding capability).
-
Condition B (Organic): 0.1 M Tris pH 8.5, 25% Isopropanol. (Promotes hydrophobic packing).[1]
-
Condition C (Salt): 0.2 M Ammonium Sulfate, 30% PEG 4000. (Salting out).
-
Phase 4: Data Collection & Refinement
-
X-ray Source: Standard Cu or Mo sources. Note: Fluorine does not provide sufficient anomalous signal for SAD phasing at these energies.
-
Refinement (Phenix/Refmac):
-
Restraints: You must generate a custom CIF file for the non-standard residue (often labeled 2FP or similar). Use eLBOW (Phenix) or ProDRG to generate geometry restraints.
-
Validation: Check the difference map (
) at the ortho position. A positive green peak confirms the presence of Fluorine if modeled as Hydrogen; a negative red peak implies the Fluorine is modeled but not present (or disordered).
-
Visualizations
Workflow Diagram
The following diagram outlines the critical decision points in the structural analysis of 2-F-Phe peptides.
Caption: Step-by-step workflow for crystallographic analysis of 2-F-Phe peptides, emphasizing the critical disaggregation step.
Mechanistic Interaction Diagram
This diagram illustrates why 2-F-Phe alters crystal packing compared to native Phe.
Caption: Mechanistic comparison showing how 2-F-Phe introduces steric and electrostatic constraints that favor rigid lattice formation.
References
-
Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link(Foundational work on Phe-Phe assembly, relevant for comparison).
-
Asante, V., et al. (2014).[3] Enhancing the proteolytic stability of peptides by the introduction of fluorine atoms.[3][4][5] ChemBioChem. (Source of proteolytic stability data).
-
Marsh, E. N. G. (2014). Fluorine: a new element in the protein design toolkit. Accounts of Chemical Research, 47(10), 2878-2886. Link(Authoritative review on Fluorine effects in protein structure).
-
Ryan, D. M., et al. (2010). Effect of fluorination on the self-assembly of phenylalanine derivatives. Langmuir, 26(7), 4753-4757. Link(Direct comparison of self-assembly morphologies).
-
Multamäki, M. J., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers. Physical Chemistry Chemical Physics. Link(Detailed analysis of gas-phase interactions and H-bonding in 2-F-Phe).
Sources
Safety Operating Guide
5-Bromo-2-fluorophenyl-DL-alanine proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design. When working with halogenated unnatural amino acids like 5-Bromo-2-fluorophenyl-DL-alanine , the end-of-life of the molecule is just as critical as its synthetic utility.
Below is the comprehensive, self-validating operational and disposal master plan for 5-Bromo-2-fluorophenyl-DL-alanine. This guide bridges the gap between benchtop chemistry and environmental health and safety (EHS), ensuring that your laboratory maintains absolute scientific integrity and regulatory compliance.
Chemical Profile & Causality in Handling
To handle a chemical safely, one must understand the mechanistic reasons behind its hazard profile. 5-Bromo-2-fluorophenyl-DL-alanine (CAS: 114873-10-8 for related derivatives) is not a standard aliphatic or aromatic amino acid.
-
The Halogen Effect: The presence of stable carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds classifies this compound as a halogenated organic [1].
-
Causality of Disposal Rules: Standard biological or non-halogenated organic waste is often incinerated at lower temperatures. If 5-Bromo-2-fluorophenyl-DL-alanine is subjected to standard combustion, it generates highly corrosive and toxic gases, including hydrobromic acid (HBr) and hydrofluoric acid (HF). Therefore, mandate that halogenated organics be strictly segregated and routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic exhaust[2].
-
Economic & Ecological Impact: Commingling halogenated waste with non-halogenated waste can increase disposal costs by up to 300% and poses severe environmental contamination risks[3].
Experimental Workflow & Waste Segregation
When utilizing this compound in solid-phase peptide synthesis (SPPS) or solution-phase coupling, the waste generated (unreacted amino acid, cleavage cocktails, wash solvents) must be systematically captured.
Caption: Decision matrix and segregation pathway for halogenated amino acid laboratory waste.
Step-by-Step Disposal Protocol (A Self-Validating System)
Every protocol must be a self-validating system. By pairing every action with its underlying causality and a validation checkpoint, we eliminate operational ambiguity.
Step 1: Container Selection and Preparation
-
Action: Select a high-density polyethylene (HDPE) or glass container compatible with your specific solvent matrix (e.g., DMF, DCM, or aqueous buffers).
-
Causality: Halogenated organics and their carrier solvents can degrade certain low-density plastics over time, leading to micro-leaks. HDPE provides a robust, chemically inert barrier.
-
Validation: Check container integrity weekly for swelling, embrittlement, or vapor leaks around the cap.
Step 2: Satellite Accumulation Area (SAA) Management
-
Action: Place the waste container in a designated SAA within the exact same laboratory where the waste is generated. The container must sit inside a secondary containment bin[4].
-
Causality: Secondary containment captures catastrophic primary container failure, preventing environmental release and dangerous cross-contamination with incompatible chemicals (e.g., strong oxidizers or alkali metals).
-
Validation: Ensure the primary container is tightly closed at all times except when actively adding waste. Funnels must be removed immediately after use[3].
Step 3: Precise Labeling
-
Action: Affix a immediately upon the first drop of waste. Explicitly list "5-Bromo-2-fluorophenyl-DL-alanine" and any associated solvents (e.g., "Dichloromethane 80%, 5-Bromo-2-fluorophenyl-DL-alanine <1%"). Do not use abbreviations or chemical formulas[4].
-
Causality: Waste brokers and EHS personnel rely on exact chemical names to determine the correct Department of Transportation (DOT) shipping class and the appropriate incineration facility[2].
-
Validation: Verify that the sum of all chemical constituents listed on the tag equals exactly 100%.
Step 4: Empty Container Decontamination
-
Action: For empty primary reagent bottles that originally held the pure 5-Bromo-2-fluorophenyl-DL-alanine powder, triple-rinse the container with a compatible solvent (e.g., methanol).
-
Causality: Trace halogenated powders can become aerosolized or contaminate municipal waste streams if thrown in standard trash.
-
Validation: The first rinse must be collected as hazardous waste. For highly toxic derivatives, dictate that the first three (3) rinses must be collected as hazardous waste before the bottle is defaced and discarded[5].
Quantitative Data: Waste Compatibility & Storage Limits
To ensure rapid decision-making, all critical operational limits for halogenated waste accumulation are summarized below:
| Parameter | Specification / Limit | Operational Rationale |
| Waste Classification | Halogenated Organic Solid/Liquid | Requires specialized incineration to scrub HBr/HF gases. |
| Primary Container | Glass or HDPE | Prevents solvent leaching and structural degradation. |
| Secondary Containment | Required (Polypropylene bin) | Must hold 110% capacity of the largest container to catch spills. |
| Max SAA Volume | 55 Gallons (or 1 qt acutely toxic) | EPA regulatory limit for laboratory satellite areas[3]. |
| Max SAA Time (Full) | 3 Days | Must be transferred to central accumulation once full[4]. |
| Incompatibilities | Strong oxidizers, active metals | Risk of violent exothermic reaction or halogen exchange[4]. |
Spill Response and Decontamination Workflow
In the event of an accidental powder spill or solution leak of 5-Bromo-2-fluorophenyl-DL-alanine, immediate and structured remediation is required to prevent inhalation or dermal absorption[6].
-
Isolate: Evacuate non-essential personnel and ensure the laboratory fume hood exhaust is operating at maximum capacity.
-
Protect: Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 particulate respirator if the dry powder is aerosolized).
-
Contain & Absorb:
-
For Solutions: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or universal spill pads).
-
For Powders: Gently cover the powder with damp paper towels to prevent dust generation before sweeping up with a non-sparking tool.
-
-
Decontaminate: Scrub the affected surface with a detergent solution or alcohol, collecting all washings and contaminated materials into the halogenated waste container[6].
Caption: Physical state-dependent spill response and decontamination protocol.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 61723029, 5-Bromo-2-fluorophenyl-DL-alanine." PubChem,[Link]
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Regulations (40 CFR Part 260)." EPA,[Link]
-
Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide - Research Areas." Dartmouth Policy Portal,[Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU EH&S,[Link]
-
Temple University. "Chemical Waste Guideline: Halogenated Solvents in Laboratories." Campus Operations, [Link]
Sources
- 1. 5-Bromo-2-fluorophenyl-DL-alanine | C9H9BrFNO2 | CID 61723029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. chemscene.com [chemscene.com]
Personal protective equipment for handling 5-Bromo-2-fluorophenyl-DL-alanine
Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-fluorophenyl-DL-alanine in the Laboratory
As drug development increasingly relies on unnatural amino acids to bypass biological degradation and enhance drug efficacy, compounds like 5-Bromo-2-fluorophenyl-DL-alanine have become indispensable. The dual halogenation (bromine and fluorine) on the phenyl ring significantly alters the molecule's lipophilicity, steric profile, and electrostatic interactions. These properties make it a powerful building block for synthesizing protease-resistant peptides, self-assembling peptide hydrogels, and novel neuroprotective agents [4].
However, the same structural modifications that make this compound pharmacologically valuable also introduce specific laboratory hazards. Because the toxicological properties of many specialized halogenated phenylalanine derivatives have not been fully investigated, they must be handled with rigorous safety protocols [1, 2].
This guide provides researchers and safety officers with a field-proven, self-validating operational and disposal plan for 5-Bromo-2-fluorophenyl-DL-alanine.
Hazard Profile & Mechanistic Risk Assessment
To implement effective safety measures, we must first understand the causality behind the chemical's behavior.
-
Physical State Hazards: Supplied as a white to off-white solid powder, the compound poses a significant inhalation risk. Unnatural amino acid powders are prone to static charge accumulation, increasing the risk of aerosolization during transfer and weighing.
-
Biological Reactivity: Halogenated aromatics can act as skin and eye irritants (Skin Irrit. 2, Eye Irrit. 2) [1]. Furthermore, because halogenation increases membrane permeability (lipophilicity), accidental dermal exposure may lead to faster systemic absorption compared to natural amino acids.
-
Regulatory Compliance: Under OSHA and EPA guidelines, laboratories must minimize exposure to uncharacterized synthetic intermediates and strictly segregate halogenated waste to prevent environmental contamination and dangerous secondary reactions [3, 5].
Mechanistic pathway of 5-Bromo-2-fluorophenyl-DL-alanine in modern drug development.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard, generalized PPE. The table below outlines the specific quantitative and qualitative PPE requirements for handling halogenated unnatural amino acids, driven by their physical and chemical properties [2].
| PPE Category | Specification / Standard | Mechanistic Reasoning (Causality) |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 / EN 166 compliant). | Protects against micro-particulate dust generated by static cling during weighing, as well as splashes from solubilization (e.g., in DMF or DMSO). |
| Hand Protection | Nitrile gloves (Minimum 0.11 mm thickness). Double-gloving recommended. | Nitrile provides a robust barrier against halogenated organic powders. Double-gloving allows immediate removal of the outer layer if contaminated, preventing skin absorption. |
| Body Protection | Flame-resistant, knee-length laboratory coat; closed-toe, non-porous shoes. | Prevents accumulation of chemical dust on street clothing. Non-porous shoes prevent absorption of accidental solvent spills. |
| Respiratory | N95/P100 particulate respirator (if weighing outside a hood). | Prevents inhalation of aerosolized fine powders. Note: Primary control should always be an active chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
To ensure scientific integrity and operator safety, every handling procedure must be a self-validating system. Follow this protocol to minimize exposure and prevent cross-contamination.
Phase 1: Preparation and Environmental Control
-
Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). This specific flow rate is strong enough to capture aerosolized particles but gentle enough not to blow the powder off the balance [5].
-
Establish a Static-Free Zone: Place an anti-static bar or use an ionizing blower near the analytical balance. Causality: Halogenated amino acids often carry a static charge; neutralizing the environment prevents the powder from adhering to spatulas or dispersing into the air.
-
Don PPE: Apply the equipment specified in the PPE Matrix.
Phase 2: Weighing and Transfer
-
Pre-weighing: Place a clean, anti-static weigh boat or a pre-tared glass vial onto the balance inside the fume hood.
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 5-Bromo-2-fluorophenyl-DL-alanine. Keep the source bottle as close to the weigh boat as possible to minimize the transfer distance.
-
Containment: If transferring the powder to another workstation, cap the vial tightly inside the fume hood before moving it. Never transport open containers of uncharacterized powders across the laboratory.
Phase 3: Solubilization (For Peptide Synthesis)
-
Solvent Addition: Add the primary solvent (commonly Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) directly to the sealed vial via a syringe, or carefully pour it down the side of the vial inside the fume hood.
-
Agitation: Gently swirl or use a vortex mixer. Avoid aggressive sonication unless the vial is tightly sealed, as sonication can heat the solvent and increase vapor pressure, potentially causing the vial to rupture or leak.
Spill Management and Disposal Plan
Halogenated compounds require strict waste segregation to comply with EPA National Emission Standards for Hazardous Air Pollutants (NESHAP) and local environmental regulations [3, 5].
Accidental Spill Protocol
-
Isolate: Evacuate immediate personnel from the spill area.
-
Suppress Dust: If the spill is a dry powder, do not sweep it dry. Gently cover the powder with damp, absorbent paper towels (using water or a mild solvent like ethanol) to suppress aerosolization.
-
Collect: Carefully scoop the damp material into a compatible, sealable hazardous waste container.
-
Decontaminate: Wash the spill area with soap and water, followed by an ethanol wipe-down. Dispose of all cleaning materials as hazardous waste [1].
Routine Waste Disposal
-
Solid Waste: Dispose of all empty vials, contaminated gloves, and weigh boats in a clearly labeled "Solid Halogenated Organic Waste" bin.
-
Liquid Waste: Any solvent containing 5-Bromo-2-fluorophenyl-DL-alanine must be disposed of in a dedicated Halogenated Solvent Waste carboy. Critical Rule: Never mix halogenated waste with non-halogenated waste. Incineration facilities require this segregation because burning halogenated compounds requires specific high-temperature scrubbers to prevent the release of toxic dioxins and furans.
Operational workflow for handling halogenated amino acids from storage to disposal.
References
-
Cole-Parmer. "Material Safety Data Sheet - (S)-N-BOC-2-Fluorophenylalanine, 95%, (98% EE)". Available at: [Link]
-
Fisher Scientific. "SAFETY DATA SHEET - (R)-N-FMOC-alpha-Methyl-2-fluorophenylalanine". Available at:[Link]
-
US Environmental Protection Agency (EPA). "Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP)". Available at:[Link]
-
MDPI. "Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels". Available at: [Link]
-
The EI Group. "Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees". Available at:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
